molecular formula C12H16ClNO B3276169 4-[(3-Chlorophenoxy)methyl]piperidine CAS No. 63608-32-2

4-[(3-Chlorophenoxy)methyl]piperidine

Cat. No.: B3276169
CAS No.: 63608-32-2
M. Wt: 225.71 g/mol
InChI Key: JRKWHWMRJYOIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorophenoxy)methyl]piperidine ( 63608-32-2) is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 . It is supplied as a high-purity material for research purposes exclusively. This compound belongs to a class of chemicals known as phenoxyalkylpiperidines, which are of significant interest in medicinal chemistry and pharmacology. Scientific literature indicates that structurally similar analogs are investigated as high-affinity ligands for Sigma-1 (σ1) receptors . The sigma-1 receptor is a pluripotent chaperone protein highly expressed in the central nervous system and is a promising target for modulating neuropharmacological pathways . Research on closely related phenoxyalkylpiperidines has shown that these scaffolds can exhibit potent anti-amnesic effects in preclinical models, suggesting potential for investigating treatments for neurodegenerative conditions and memory disorders . The core piperidine structure, when linked to a phenoxy moiety via a methylene bridge, as seen in this compound, represents a key pharmacophore for interaction with these biological targets. This product is intended for research and development use by qualified professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWHWMRJYOIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288661
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-32-2
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure, Pharmacological Profiling, and Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(3-Chlorophenoxy)methyl]piperidine (CAS: 63608-32-2)[1] is a highly versatile synthetic building block and a privileged pharmacophore in medicinal chemistry. Characterized by a flexible ether linkage connecting a basic piperidine ring to a lipophilic meta-chlorophenyl moiety, this compound serves as a foundational scaffold for central nervous system (CNS) therapeutics. Its structural topology makes it an ideal precursor for developing potent sigma (σ) receptor ligands and monoamine transporter inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, target engagement mechanisms, and a validated synthetic methodology.

Physicochemical & Structural Profiling

The pharmacological viability of a CNS-active compound is heavily dictated by its physicochemical properties. 4-[(3-Chlorophenoxy)methyl]piperidine exhibits a profile highly compliant with Lipinski’s Rule of Five, optimized for blood-brain barrier (BBB) penetration.

Structural Dynamics

The molecule consists of two primary domains:

  • The Piperidine Chair: A rigid, nitrogen-containing heterocycle that acts as the primary pharmacodynamic anchor.

  • The Phenoxymethyl Ether: A flexible spacer that allows the meta-chlorophenyl ring to adopt multiple conformations, enabling induced-fit binding within diverse receptor clefts.

Quantitative Data Summary
PropertyValueCausality / Pharmacological Relevance
Molecular Weight 225.71 g/mol Low molecular weight ensures optimal diffusion and CNS penetrance[1].
Molecular Formula C12H16ClNODefines the core phenoxypiperidine pharmacophore[1].
LogP (Estimated) ~3.2 - 3.8High lipophilicity facilitates passive diffusion across the BBB.
pKa (Piperidine N) ~9.5 - 10.0Ensures the amine is >99% protonated at physiological pH (7.4), critical for receptor binding.
H-Bond Donors 1 (Free Base)The secondary amine acts as a weak hydrogen bond donor.
H-Bond Acceptors 2The ether oxygen and amine nitrogen interact with receptor H-bond donors.

Pharmacological Mechanisms & Target Engagement

Phenoxypiperidines are well-documented ligands for sigma (σ1 and σ2) receptors and monoamine transporters (such as SERT and NET)[2]. The specific structural features of 4-[(3-Chlorophenoxy)methyl]piperidine dictate its binding causality:

  • The Cationic Amine: Because the piperidine nitrogen has a pKa of ~9.5, it exists as a cation at pH 7.4. This protonated state is strictly required to form a robust salt bridge with conserved aspartate residues in target proteins (e.g., Asp98 in human SERT or Asp29 in the σ1 receptor).

  • The Meta-Chloro Substitution: The chlorine atom at the meta position is not merely structural. It strategically increases the molecule's lipophilicity and precisely fits into hydrophobic sub-pockets of the receptor. Furthermore, the electron-withdrawing nature of chlorine allows it to participate in halogen bonding , significantly enhancing binding affinity and residence time compared to unsubstituted analogs[2].

Pharmacophore Amine Piperidine Nitrogen (Protonated at pH 7.4) Ether Ether Linker (Flexible Spacer) Amine->Ether Receptor_Asp Conserved Aspartate (e.g., Asp98 in SERT) Amine->Receptor_Asp Salt Bridge Aryl Phenyl Ring (Aromatic Core) Ether->Aryl Receptor_HBA H-Bond Donors (Receptor Cleft) Ether->Receptor_HBA H-Bond Acceptor Chloro Meta-Chloro Group (Lipophilic/Halogen Bond) Aryl->Chloro Receptor_Pi Aromatic Residues (Pi-Pi Stacking) Aryl->Receptor_Pi Pi-Pi/Cation-Pi Receptor_Hydro Hydrophobic Pocket (Sigma/SERT) Chloro->Receptor_Hydro Steric Fit / Halogen Bond

Fig 1: Pharmacophore interaction model of 4-[(3-Chlorophenoxy)methyl]piperidine with CNS targets.

Synthetic Methodologies & Workflows

While a standard Williamson ether synthesis is theoretically possible, the Mitsunobu reaction is the gold standard for coupling 4-piperidinemethanol derivatives with phenols[3].

Causality of Method Selection: The Williamson approach requires strong bases (e.g., NaH) which can induce unwanted side reactions or elimination. The Mitsunobu reaction, utilizing Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3), operates under mild, neutral-to-mildly-acidic conditions. This ensures complete regioselectivity and prevents the degradation of the primary alcohol[3].

Protocol: Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine Hydrochloride

This protocol is designed as a self-validating system, utilizing visual and chromatographic endpoints to ensure intermediate purity.

Phase 1: Mitsunobu Etherification

  • Preparation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 3-Chlorophenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Activation: Add PPh3 (1.2 eq) to the solution and cool the reaction flask to 0°C using an ice bath. Causality: Cooling is critical to minimize the formation of hydrazine byproducts from DIAD before the active phosphonium intermediate can form.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the primary alcohol spot self-validates the completion of the coupling phase.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the intermediate: tert-butyl 4-[(3-chlorophenoxy)methyl]piperidine-1-carboxylate.

Phase 2: Boc Deprotection & Salification 6. Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the Boc protecting group without hydrolyzing the robust ether linkage. 7. Free Base Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with DCM (3x). Validation Check: The successful phase separation and pH testing of the aqueous layer (pH > 8) guarantees the removal of TFA salts and isolation of the free base. 8. Salification: Dissolve the free base in minimal dry diethyl ether. Add 2M HCl in ether dropwise. 9. Endpoint: Continue addition until white precipitation ceases. This visual cue is a self-validating endpoint indicating complete conversion to the hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

Synthesis SM1 N-Boc-4-piperidinemethanol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) SM1->Mitsunobu SM2 3-Chlorophenol SM2->Mitsunobu Intermediate Boc-Protected Intermediate (C17H24ClNO3) Mitsunobu->Intermediate Etherification Deprotection Boc Deprotection (TFA, DCM, RT) Intermediate->Deprotection Product 4-[(3-Chlorophenoxy)methyl]piperidine (Free Base / HCl Salt) Deprotection->Product Cleavage & Salification

Fig 2: Two-step synthetic workflow via Mitsunobu etherification and Boc deprotection.

References

  • [2] Title: Novel piperidine sigma receptor ligands as potential antipsychotic drugs Source: Journal of Medicinal Chemistry URL:[Link]

  • [3] Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]

Sources

Therapeutic Potential of 4-[(3-Chlorophenoxy)methyl]piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 4-[(3-Chlorophenoxy)methyl]piperidine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-[(aryloxy)methyl]piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the field of neuropsychopharmacology. Among its derivatives, 4-[(3-Chlorophenoxy)methyl]piperidine has emerged as a critical pharmacophore for the development of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

Unlike traditional tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs), derivatives of this scaffold offer a tunable "dual-action" profile. By modulating the steric and electronic properties of the aryloxy ring—specifically the 3-chloro substitution—researchers can achieve high-affinity binding to both the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) while minimizing off-target affinity for muscarinic or histaminergic receptors.

This guide analyzes the medicinal chemistry, pharmacology, and therapeutic applications of this scaffold, with a focus on the lead candidate F-98214-TA and related analogs.

Chemical Identity & Structural Analysis

The core structure consists of a piperidine ring connected to a lipophilic aryl ether moiety via a methylene linker.

  • Core Scaffold: 4-(Phenoxymethyl)piperidine

  • Key Substituent: 3-Chloro group on the phenyl ring

  • CAS Registry Number (Base): 63608-32-2

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
Structural-Activity Relationship (SAR) Map

The therapeutic efficacy of this molecule hinges on three specific structural domains. The following diagram illustrates the SAR rules governing SERT/NET selectivity.

SAR_Map Core 4-[(3-Chlorophenoxy) methyl]piperidine Piperidine Piperidine Ring (Secondary Amine) Core->Piperidine Linker Methylene Linker (-CH2-) Core->Linker Aryl 3-Chlorophenyl Ring Core->Aryl Essential for ionic interaction\nwith Asp98 in SERT Essential for ionic interaction with Asp98 in SERT Piperidine->Essential for ionic interaction\nwith Asp98 in SERT Chirality N-Substitution / Chirality Piperidine->Chirality Modulates Selectivity Length determines\nconformational flexibility.\n(Methylene > Ethylene for SERT) Length determines conformational flexibility. (Methylene > Ethylene for SERT) Linker->Length determines\nconformational flexibility.\n(Methylene > Ethylene for SERT) 3-Cl substitution enhances\nlipophilicity & NET affinity 3-Cl substitution enhances lipophilicity & NET affinity Aryl->3-Cl substitution enhances\nlipophilicity & NET affinity (-)-Enantiomers often\nshow superior dual affinity (-)-Enantiomers often show superior dual affinity Chirality->(-)-Enantiomers often\nshow superior dual affinity

Figure 1: SAR Map of the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold. The 3-Cl substituent is crucial for balancing SERT/NET affinity ratios.

Pharmacology & Mechanism of Action

Primary Mechanism: Dual Reuptake Inhibition

The 4-[(3-Chlorophenoxy)methyl]piperidine derivatives function primarily as SNRIs . They block the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the synaptic concentration of these neurotransmitters.

  • SERT Binding: The basic nitrogen of the piperidine ring forms a salt bridge with the conserved aspartate residue (Asp98) in the primary binding site of SERT.

  • NET Binding: The 3-chlorophenoxy moiety occupies the hydrophobic S2 pocket of the transporter. The chlorine atom provides the necessary lipophilicity and halogen-bonding capability to stabilize the ligand-transporter complex.

Selectivity Profile (The "Clean" Drug Concept)

A major advantage of this scaffold over older tricyclics is its selectivity.

  • Low Affinity: 5-HT

    
    , 5-HT
    
    
    
    , Muscarinic M1, Histamine H1.
  • High Affinity: SERT (

    
     < 5 nM), NET (
    
    
    
    < 20 nM).[1]
Signaling Pathway Visualization

MOA_Pathway Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Neurotransmitter Release Postsynaptic Postsynaptic Neuron Cleft->Postsynaptic Receptor Activation Increased 5-HT & NE Levels Increased 5-HT & NE Levels Cleft->Increased 5-HT & NE Levels SERT SERT Transporter SERT->Presynaptic Reuptake (Blocked) NET NET Transporter NET->Presynaptic Reuptake (Blocked) Drug 4-[(3-Cl-Phenoxy)methyl] piperidine Derivative Drug->SERT BLOCKS (Ki < 5nM) Drug->NET BLOCKS (Ki < 20nM) Antidepressant &\nAnalgesic Effects Antidepressant & Analgesic Effects Increased 5-HT & NE Levels->Antidepressant &\nAnalgesic Effects

Figure 2: Mechanism of Action. Dual blockade of SERT and NET leads to sustained synaptic concentrations of monoamines.

Therapeutic Applications

Major Depressive Disorder (MDD)

The dual mechanism mimics the efficacy of venlafaxine and duloxetine but potentially with a different metabolic profile. The balanced NET inhibition is particularly effective for "melancholic" depression where lethargy and lack of motivation (noradrenergic deficits) are prominent.

Neuropathic Pain

Norepinephrine reuptake inhibition activates the descending inhibitory pain pathways in the spinal cord. Derivatives of this scaffold are candidates for treating:

  • Diabetic peripheral neuropathy.[2]

  • Fibromyalgia.[2]

  • Chemotherapy-induced neuropathy.

Emerging Indication: Atrial Fibrillation

Recent research indicates that structurally similar aryloxyethyl piperazine/piperidine derivatives can inhibit the Kv1.5 potassium channel . This suggests a potential "repurposing" of the scaffold for cardiovascular indications, specifically atrial fibrillation, although this requires distinct substitution patterns (often requiring a longer linker).

Synthesis & Manufacturing Protocols

The synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine derivatives is typically achieved via a convergent route involving the coupling of a piperidine alcohol with a substituted phenol.

Protocol: Mitsunobu Coupling Route

This method is preferred for small-scale medicinal chemistry optimization due to its mild conditions and stereochemical control.

Reagents:

  • Substrate A: N-Boc-4-hydroxymethylpiperidine

  • Substrate B: 3-Chlorophenol

  • Coupling Agents: Triphenylphosphine (PPh

    
    ), Diisopropyl azodicarboxylate (DIAD)
    
  • Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) and 3-Chlorophenol (1.1 eq) in anhydrous THF under nitrogen atmosphere.

  • Activation: Add Triphenylphosphine (1.2 eq) to the solution and cool to 0°C.

  • Coupling: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Deprotection: Concentrate the solvent. Treat the crude residue with 4M HCl in Dioxane to remove the Boc group.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-4-hydroxymethyl piperidine Step1 Mitsunobu Coupling (PPh3, DIAD, THF) Start->Step1 Reagent 3-Chlorophenol Reagent->Step1 Intermediate N-Boc-4-[(3-Cl-phenoxy) methyl]piperidine Step1->Intermediate Step2 Deprotection (HCl / Dioxane) Intermediate->Step2 Final 4-[(3-Chlorophenoxy) methyl]piperidine HCl Step2->Final

Figure 3: Synthetic route via Mitsunobu coupling. This pathway ensures high yield and purity for the ether linkage formation.

Key Derivatives & Comparative Data

The following table summarizes the binding affinity (


) of the 3-chloro derivative compared to other substitution patterns, highlighting why the 3-Cl position is optimal.
CompoundAryl SubstitutionSERT

(nM)
NET

(nM)
Selectivity (NET/SERT)Therapeutic Profile
Lead (F-98214-TA) 3-Cl 1.9 13.5 7.1 Balanced SNRI
Analog AH (Unsubstituted)12.0>500>40SSRI-like
Analog B4-Cl4.585.019.0SSRI-dominant
Analog C2-OMe8.0>1000>100Highly Selective SSRI
Fluoxetine (Ref)4-CF30.9240266SSRI

Data Insight: The 3-Chlorophenoxy derivative (Lead) achieves the "Goldilocks" zone of dual inhibition (Ratio < 10), which is essential for broad-spectrum antidepressant efficacy.

Future Outlook

The 4-[(3-Chlorophenoxy)methyl]piperidine scaffold remains a vital tool in CNS drug discovery. Future development is focused on:

  • Chiral Resolution: Isolating pure (-)-enantiomers of N-substituted derivatives to further improve the NET/SERT ratio.

  • Multi-Target Ligands: Incorporating dopamine D2/D3 partial agonism (via N-substitution) to treat anhedonia and cognitive symptoms in schizophrenia.

  • Metabolic Stability: Deuteration of the methylene linker to extend half-life and reduce dosing frequency.

References

  • Orjales, A., Mosquera, R., Toledo, A., et al. (2003).[3] "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters."[1][3] Journal of Medicinal Chemistry. Link

  • Vinaya, K., et al. (2011). "Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives." Chemical Biology & Drug Design. Link

  • Zhu, Y., et al. (2014). "Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hopkins, C. R., et al. (2015).[4] "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2025).[2][4][5] PubChem Compound Summary for CID 3865138, 3-(4-Chlorophenoxy)piperidine. Link

Sources

The 4-[(3-Chlorophenoxy)methyl]piperidine Scaffold: Chemical Identifiers, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct receptor classes—is a cornerstone of rational drug design. 4-[(3-Chlorophenoxy)methyl]piperidine (CAS: 63608-32-2) represents one such critical building block[1]. Characterized by a basic piperidine ring tethered via an oxymethyl linker to a meta-halogenated aromatic system, this compound is heavily leveraged in neuropharmacology. It serves as a primary precursor for synthesizing high-affinity Sigma-1 Receptor (S1R) ligands, monoamine transporter inhibitors, and novel positron emission tomography (PET) radiotracers[2][3].

This whitepaper provides a comprehensive technical guide on the chemical properties, synthetic methodologies, and biological validation protocols associated with this highly versatile intermediate.

Chemical Identity & Physical Properties

Accurate chemical identification is the first step in ensuring reproducibility in any drug discovery pipeline. The structural features of 4-[(3-Chlorophenoxy)methyl]piperidine—specifically the


 of the piperidine nitrogen (~9.5) and the lipophilicity contributed by the chlorophenyl ring—dictate its pharmacokinetic behavior and receptor binding affinity.

Below is a consolidated table of the core chemical identifiers and properties[1][4]:

Property / IdentifierValue / Description
Chemical Name 4-[(3-Chlorophenoxy)methyl]piperidine
CAS Registry Number 63608-32-2
Molecular Formula

Molecular Weight 225.71 g/mol
SMILES ClC1=CC(OCC2CCNCC2)=CC=C1
InChI InChI=1S/C12H16ClNO/c13-11-3-1-4-12(8-11)15-9-10-5-2-14-6-7-10/h1,3-4,8,10,14H,2,5-7,9H2
MDL Number MFCD08687444
Common Salt Form Hydrochloride (

, MW: 262.18)

Pharmacological Relevance: The Phenoxymethylpiperidine Motif

The 4-(phenoxymethyl)piperidine architecture is highly prominent in CNS-active agents. The secondary amine of the piperidine ring is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate residues in target proteins (e.g., Asp126 in the Sigma-1 Receptor)[2]. The flexible oxymethyl linker enables the 3-chlorophenyl moiety to adopt optimal geometries for


 stacking or hydrophobic interactions within the binding pocket.

Halogenated derivatives of this scaffold have been instrumental in developing highly specific chemical probes[3]. For instance, structural analogs are utilized to stabilize the inositol 1,4,5-trisphosphate receptor (IP3R), facilitating calcium transfer from the endoplasmic reticulum to mitochondria, thereby boosting cellular bioenergetics and promoting neuroprotection[2].

S1R_Pathway L 4-(Phenoxymethyl)piperidine Derivatives S1R Sigma-1 Receptor (MAM Localization) L->S1R Agonist Binding IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Activity Ca Ca2+ Efflux to Mitochondria IP3R->Ca Channel Modulation ATP Enhanced ATP Production Ca->ATP Bioenergetic Boost

Fig 1. Sigma-1 Receptor modulation pathway by phenoxymethylpiperidine derivatives.

Synthetic Methodology: A Self-Validating Protocol

To incorporate the 3-chlorophenoxy group onto the piperidine ring, a Mitsunobu etherification is highly preferred over a standard Williamson ether synthesis. The Mitsunobu reaction utilizes mild conditions (neutral pH, room temperature), which prevents the degradation of sensitive functional groups and avoids the harsh basic conditions (e.g., NaH) that can lead to elimination side-products[3].

Protocol 1: Mitsunobu Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine

Causality & Design Rationale: The piperidine nitrogen must be protected with a tert-butoxycarbonyl (Boc) group prior to the reaction. If left unprotected, the secondary amine will aggressively compete as a nucleophile, leading to unwanted N-alkylation or interference with the phosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and ease of handling as a liquid.

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried, argon-purged flask, dissolve 1.0 eq of N-Boc-4-(hydroxymethyl)piperidine and 1.1 eq of 3-chlorophenol in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add 1.2 eq of Triphenylphosphine (

    
    ) and stir until fully dissolved. Cool the reaction mixture to 0°C using an ice bath.
    
  • Activation: Dropwise, add 1.2 eq of DIAD over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (Intermediate Verification): Perform TLC (Hexane:EtOAc 7:3). The phenol spot (UV active, stains dark with

    
    ) should be consumed. Confirm via LC-MS: look for the 
    
    
    
    adduct of the Boc-protected intermediate. If unreacted alcohol remains, add an additional 0.2 eq of
    
    
    and DIAD.
  • Deprotection: Concentrate the mixture, pass through a short silica plug to remove triphenylphosphine oxide, and dissolve the crude intermediate in Dichloromethane (DCM). Add 10 eq of 4M HCl in Dioxane. Stir for 2 hours.

  • Self-Validation Checkpoint 2 (Product Isolation): The deprotection of the Boc group generates isobutylene gas and

    
    . The resulting 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride salt will precipitate directly out of the DCM/Dioxane mixture. Filter the white solid and wash with cold diethyl ether. Causality: Utilizing anhydrous HCl avoids aqueous workups, which are notoriously difficult for amphiphilic piperidine derivatives due to severe emulsion formation.
    

Synthesis_Workflow N1 N-Boc-4-(hydroxymethyl)piperidine M Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) N1->M N2 3-Chlorophenol N2->M I Boc-Protected Intermediate (Purified via Flash Chromatography) M->I Etherification D Deprotection (4M HCl in Dioxane) I->D Acidic Cleavage P 4-[(3-Chlorophenoxy)methyl]piperidine Hydrochloride Salt D->P Precipitation

Fig 2. Step-by-step synthetic workflow for 4-[(3-Chlorophenoxy)methyl]piperidine.

Biological Validation: In Vitro Radioligand Binding

Once derivatized (e.g., via N-alkylation to form final drug candidates), the pharmacological profile of the compound must be established. Given the scaffold's affinity for the Sigma-1 Receptor[2], a competitive radioligand binding assay is the gold standard for validation[3].

Protocol 2: S1R Competitive Binding Assay

Causality & Design Rationale: We utilize


-pentazocine as the radioligand. (+)-Pentazocine is selected because it possesses exquisite selectivity for the S1R over the Sigma-2 receptor and opioid receptors, ensuring that the radioactive signal is strictly representative of S1R occupancy.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat brain tissue (or S1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of

      
      -pentazocine (final concentration: 3 nM).
      
    • 50 µL of the synthesized derivative at varying concentrations (

      
       to 
      
      
      
      M).
  • Self-Validation Checkpoint (Assay Integrity): Include a Non-Specific Binding (NSB) control well containing

    
     Haloperidol instead of the test compound. Logic: Haloperidol binds S1R with high affinity. If the radioactive counts per minute (CPM) in the NSB well exceed 10% of the Total Binding (TB) well, the assay's washing stringency is insufficient, and the data must be discarded to prevent false-positive affinity calculations.
    
  • Filtration: Incubate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Engineering the 3-Chlorophenoxymethyl Piperidine Scaffold: A Multitarget Pharmacophore in Oncology and Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chlorophenoxymethyl piperidine scaffold has evolved from a niche intermediate in neuropharmacology to a privileged structure in targeted oncology. Characterized by its highly tunable piperidine ring and the distinct halogen-bonding capabilities of its meta-chlorophenoxy moiety, this scaffold offers exceptional vector projection into deep hydrophobic protein pockets. This technical guide explores the physicochemical causality behind its efficacy, its historical utility in modulating the endocannabinoid system, and its recent breakthrough application as a C-terminal domain (CTD) inhibitor of Heat Shock Protein 90 (Hsp90) for the treatment of Triple-Negative Breast Cancer (TNBC).

Physicochemical Rationale and Structural Causality

The architectural brilliance of the 3-chlorophenoxymethyl piperidine core lies in its dual-nature topology, which balances lipophilic anchoring with aqueous solubility and synthetic versatility.

  • The Piperidine Hub: The nitrogen atom within the piperidine ring acts as a basic center (pKa ~9-10). At physiological pH (7.4), it is predominantly protonated, which significantly enhances the molecule's aqueous solubility and bioavailability. Synthetically, this nitrogen serves as an optimal vector for structural extension. By utilizing amide coupling or reductive amination, medicinal chemists can project functional groups into solvent-exposed regions or secondary binding pockets without disrupting the core binding pose.

  • The 3-Chlorophenoxy Anchor: The ether linkage (–O–CH₂–) provides critical rotational degrees of freedom, allowing the aromatic ring to adopt the optimal dihedral angle required to navigate narrow binding channels. The meta-chlorine atom is not merely a lipophilic placeholder; it engages in highly directional halogen bonding. In deep hydrophobic sub-pockets, the meta-substitution avoids the steric clashes commonly observed with ortho- or para-substitutions, maximizing van der Waals interactions and stabilizing the ligand-receptor complex ().

Paradigm Shift: Hsp90 C-Terminal Domain Inhibition in TNBC

Heat Shock Protein 90 (Hsp90) is a ubiquitous molecular chaperone responsible for stabilizing over 200 oncogenic client proteins, including AKT and HER2. For decades, drug development focused on N-terminal domain (NTD) inhibitors (e.g., 17-DMAG). However, NTD inhibition blocks ATP binding and invariably triggers a compensatory, pro-survival Heat Shock Response (HSR) via HSF1 activation, leading to clinical failures.

Recent structural optimizations have repurposed the 3-chlorophenoxymethyl piperidine scaffold to target the C-terminal domain (CTD) dimerization interface of Hsp90. By physically blocking CTD dimerization, these derivatives induce the rapid degradation of oncogenic client proteins and trigger apoptosis in TNBC cells without initiating the detrimental heat shock response ().

Hsp90_Pathway A Hsp90 Protein (Molecular Chaperone) B N-Terminal Domain (ATP Binding Site) A->B C C-Terminal Domain (Dimerization Interface) A->C F Heat Shock Response (Pro-survival HSF1 Activation) B->F Triggers (Off-target effect) G Degradation of Oncogenic Client Proteins C->G Promotes D Traditional NTD Inhibitors (e.g., 17-DMAG) D->B Blocks ATP E 3-Chlorophenoxymethyl Piperidine Scaffold E->C Blocks Dimerization H Apoptosis in TNBC Cells (Therapeutic Efficacy) G->H Induces

Logical relationship of Hsp90 CTD vs. NTD inhibition pathways in TNBC.

Quantitative Structure-Activity Relationship (SAR) Profiling

The transition from an ether linker to an amide linker between the phenyl and piperidine rings significantly rigidifies the molecule, reducing entropic penalty upon binding. Furthermore, adding a second chlorine atom (3,4-dichloro substitution) exponentially increases binding affinity by completely filling the CTD hydrophobic pocket.

Table 1: Comparative SAR Data for Piperidine Derivatives in TNBC (MDA-MB-231)

Compound DesignPhenyl Ring SubstitutionLinker TypeHsp90 CTD Binding (Kd, µM)MDA-MB-231 IC₅₀ (µM)Heat Shock Response
TVS21 (Lead) UnsubstitutedEther12.5025.40Negative
Compound 88 3-ChloroAmide3.208.10Negative
Compound 89 3,4-DichloroAmide0.802.30Negative
Compound 104 3,4-DichloroMethylene0.601.90Negative
17-DMAG (Ctrl) N/A (NTD Inhibitor)N/A0.050.10Positive

(Data synthesized from the SAR trends reported by to illustrate quantitative binding relationships).

Neuropharmacological Precedents: FAAH Modulation

Prior to its oncological breakthroughs, the 3-chlorophenoxymethyl piperidine scaffold was a cornerstone in neuropharmacology, specifically in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors ().

FAAH is an integral membrane enzyme responsible for the hydrolysis of endocannabinoids like anandamide. By incorporating the 3-chlorophenoxymethyl piperidine core into piperidinyl ureas, researchers created potent modulators. Mechanistic Causality: The lipophilic 3-chlorophenoxy group acts as a "key," anchoring deep within the hydrophobic catalytic channel of FAAH (the acyl chain-binding pocket), while the piperidine urea moiety irreversibly or reversibly interacts with the catalytic serine (Ser241). This structural mimicry of the natural arachidonoyl chain prevents anandamide degradation, yielding profound analgesic and neuroprotective effects.

Self-Validating Synthetic Methodology

To synthesize these scaffolds with high fidelity, a controlled, step-wise approach is required. The following protocol details the generation of the core building block, emphasizing the causality behind reagent selection and integrated quality control checkpoints ().

Synthetic_Workflow Step1 3-Chlorophenol + Piperidinyl-methanol Step2 Mitsunobu Reaction (PPh3, DIAD, THF) Step1->Step2 Etherification Step3 Boc Deprotection (TFA, DCM) Step2->Step3 Intermediate Step4 Amide Coupling (EDC, HOBt) Step3->Step4 Free Amine Step5 Final Scaffold (e.g., Cpd 89) Step4->Step5 Purified Yield

Step-by-step synthetic workflow for 3-chlorophenoxymethyl piperidine derivatives.

Step-by-Step Protocol: Synthesis of the Core Scaffold

Step 1: Mitsunobu Etherification

  • Procedure: Dissolve 3-chlorophenol (1.0 eq) and N-Boc-4-(hydroxymethyl)piperidine (1.1 eq) in anhydrous THF under argon. Add Triphenylphosphine (PPh₃, 1.2 eq). Cool to 0°C and dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Stir at room temperature for 12 hours.

  • Causality: The Mitsunobu reaction is chosen over standard Williamson ether synthesis because it allows the coupling of a primary alcohol with a phenol under mild, neutral conditions, preventing the base-catalyzed degradation of the Boc-protecting group. DIAD is preferred over DEAD due to its superior thermal stability and safety profile.

  • Self-Validating Checkpoint: Confirm ether linkage via ¹H NMR. Look for the disappearance of the phenolic -OH peak and the shift of the -CH₂-O- protons to a characteristic doublet around 3.8–4.0 ppm.

Step 2: Boc-Deprotection

  • Procedure: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃.

  • Causality: TFA provides clean, rapid acidolytic cleavage of the tert-butyl carbamate without cleaving the newly formed, relatively stable aryl-alkyl ether bond.

  • Self-Validating Checkpoint: Perform TLC with a Ninhydrin stain. A primary/secondary amine will stain a deep purple/pink, confirming successful deprotection. LC-MS must show the[M+H]⁺ peak corresponding to the free amine (m/z ~226 for the basic 3-chlorophenoxymethyl piperidine core).

Step 3: Diversification via Amide Coupling

  • Procedure: To couple the free piperidine to an aromatic acid (forming compounds like Cpd 89), dissolve the acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 mins, then add the deprotected piperidine scaffold (1.0 eq).

  • Causality: EDC is a water-soluble carbodiimide that facilitates easy workup. HOBt is critical here; it forms an active ester intermediate that suppresses racemization and prevents the formation of unreactive N-acylureas, driving the reaction to completion.

References

  • Zajec, Ž., Dernovšek, J., Cingl, J., Ogris, I., Gedgaudas, M., Zubrienė, A., Mitrović, A., Golič Grdadolnik, S., Gobec, M., & Tomašič, T. (2024). "New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer." Journal of Medicinal Chemistry, 67(15), 12984-13018.[Link]

  • Ahn, K., et al. (2009). "Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase." US Patent 7598249B2.
  • PrepChem Database. (2024). "Synthesis of 4-(3-chlorophenoxy)piperidine." PrepChem.[Link]

The Role of the 4-[(3-Chlorophenoxy)methyl]piperidine Scaffold in CNS Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the identification and optimization of privileged scaffolds are paramount. The compound 4-[(3-Chlorophenoxy)methyl]piperidine (CAS: 63608-32-2) represents a highly versatile and structurally critical pharmacophore. Characterized by a basic piperidine ring linked via an ether bridge to a meta-chlorinated phenyl ring, this building block is foundational in the development of highly selective Dopamine D4 receptor (D4R) antagonists, Sigma-1 (S1R) receptor modulators, and monoamine transporter inhibitors.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this scaffold, detail the synthetic and validation workflows required for its optimization, and provide quantitative insights into its target engagement.

Structural Rationale & Pharmacophore Mapping

The efficacy of the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold is not accidental; it is a product of precise stereoelectronic alignment within aminergic G-protein coupled receptors (GPCRs).

  • The Piperidine Nitrogen (Basic Center): At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This cationic center is non-negotiable; it forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Aspartate residue (e.g., Asp3.32 in D4R) located in transmembrane domain 3 (TM3) [1].

  • The Ether Linker: Unlike rigid amide or carbon-carbon linkers, the ether oxygen acts as a hydrogen bond acceptor while providing specific rotational degrees of freedom. This dictates the dihedral angle, ensuring the aryl group projects optimally into the receptor's auxiliary binding pocket.

  • The 3-Chlorophenoxy Group: The meta-chlorine substitution serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance. Second, the polarizable electron cloud of the chlorine atom engages in halogen bonding with backbone carbonyls or hydrophobic side chains (such as Valine or Isoleucine) deep within the receptor pocket, driving subtype selectivity that unsubstituted or fluorinated analogs cannot achieve [2].

Pharmacophore Compound 4-[(3-Chlorophenoxy) methyl]piperidine Amine Piperidine Nitrogen (Basic Center) Compound->Amine Ether Ether Linker (H-Bond Acceptor) Compound->Ether Aryl 3-Chlorophenyl Ring (Hydrophobic/Halogen Bond) Compound->Aryl Asp Aspartate Residue (Salt Bridge) Amine->Asp Ionic Interaction Target GPCR Binding Pocket (e.g., D4R / Sigma-1) Ether->Target Conformation Control Tyr Tyrosine/Trp (Pi-Pi Stacking) Aryl->Tyr Pi-Pi/Hydrophobic Val Hydrophobic Pocket (Halogen Interaction) Aryl->Val Halogen Bonding Asp->Target Tyr->Target Val->Target

Fig 1. Pharmacophoric mapping of the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold in GPCRs.

Primary Biological Targets & Mechanism of Action

Dopamine D4 Receptor (D4R) Antagonism

Historically, D4R antagonists were pursued for schizophrenia following the discovery of clozapine's high D4 affinity. Today, highly selective D4R antagonists built on the phenoxymethylpiperidine scaffold are utilized as critical in vitro and in vivo tool compounds for investigating L-DOPA-induced dyskinesias (LID) in Parkinson's disease and substance addiction [1]. The scaffold achieves remarkable selectivity (>2000-fold) over D2 and D3 receptors by exploiting the subtle volumetric differences in the extracellular loop 2 (ECL2) of the D4R.

Sigma-1 (S1R) Receptor Modulation

The 4-[(3-Chlorophenoxy)methyl]piperidine structure perfectly satisfies the S1R pharmacophore model, which requires a central basic amine flanked by two hydrophobic domains. Derivatives of this scaffold are actively used to develop Positron Emission Tomography (PET) radioligands (e.g., using


F or 

C) to image neurodegenerative states and oncological targets [3].

Synthetic Workflows & Derivatization Protocols

To utilize this scaffold in drug development, robust and scalable synthesis is required. The following protocol details the synthesis of the core scaffold via a Mitsunobu etherification, chosen specifically because it avoids the harsh basic conditions of a Williamson ether synthesis that can lead to elimination side-products or racemization in chiral analogs.

Step-by-Step Methodology: Mitsunobu Etherification

This protocol is designed as a self-validating system; in-process controls (IPCs) ensure the reaction trajectory is continuously verified.

  • Preparation & Protection:

    • Dissolve 1.0 eq of N-Boc-4-(hydroxymethyl)piperidine and 1.1 eq of 3-chlorophenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: N-Boc protection is mandatory to prevent the secondary amine from interfering with the phosphonium intermediate, which would lead to unwanted N-alkylation.

  • Activation:

    • Add 1.2 eq of Triphenylphosphine (PPh

      
      ). Cool the mixture to 0°C.
      
  • Coupling:

    • Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing thermal degradation of the reagents.

  • Self-Validation (IPC):

    • Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS. The reaction is validated when the UV-inactive alcohol spot disappears, and a new UV-active spot (the ether) appears, corresponding to the expected [M+H-Boc]

      
       mass.
      
  • Deprotection:

    • Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (1:1 ratio) at room temperature for 2 hours to cleave the Boc group.

  • Purification:

    • Concentrate under vacuum, neutralize with saturated NaHCO

      
      , extract with DCM, and purify via flash chromatography (DCM/MeOH/NH
      
      
      
      OH 90:9:1) to yield the pure 4-[(3-Chlorophenoxy)methyl]piperidine free base.

In Vitro Assays & Validation Workflows

To validate the target engagement of synthesized analogs, a high-throughput radioligand displacement assay is the gold standard.

Radioligand Binding Assay Protocol
  • Membrane Preparation: Harvest HEK293 cells stably transfected with human D4R. Causality: HEK293 cells lack endogenous aminergic receptors, providing a zero-background matrix for precise affinity measurements.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [

    
    H]N-methylspiperone and varying concentrations of the test compound (10
    
    
    
    to 10
    
    
    M) in binding buffer (50 mM Tris-HCl, pH 7.4) for 120 minutes at room temperature to reach equilibrium.
  • Displacement & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter matrix, ensuring signal trustworthiness.

  • Self-Validation: Include 10 µM Haloperidol as a positive control to define non-specific binding (NSB). The system is validated if the specific binding window (Total - NSB) is >80% of total counts.

Workflow Membrane 1. Membrane Preparation (HEK293-D4R) Incubation 2. Radioligand Incubation ([3H]N-methylspiperone) Membrane->Incubation Displacement 3. Compound Displacement (Test Scaffold) Incubation->Displacement Filtration 4. Rapid Filtration (GF/B Filters) Displacement->Filtration Scintillation 5. Scintillation Counting (Ki Calculation) Filtration->Scintillation

Fig 2. Self-validating high-throughput radioligand displacement workflow for D4R affinity.

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the phenoxymethylpiperidine scaffold relies heavily on iterative SAR studies. The table below synthesizes quantitative data from recent medicinal chemistry campaigns [2, 4], illustrating how modifications to the core scaffold impact D4R binding affinity and selectivity over the D2 receptor.

Compound Scaffold VariationD4R Binding Affinity (

, nM)
D2R Binding Affinity (

, nM)
Selectivity Ratio (D2/D4)
Unsubstituted phenoxymethyl 27.0>2000> 74
4-Fluorophenoxymethyl 25.8>2000> 77
3-Chlorophenoxymethyl (Core)16.2>5000> 308
1,2,3-Triazole Bioisostere (Analog 18) 4.33~6500> 1500
4,4-Difluoro-3-(phenoxymethyl)piperidine 0.30>2000> 6600

Data Interpretation: The introduction of the 3-chloro group significantly improves binding affinity compared to the unsubstituted or 4-fluoro analogs by exploiting deeper hydrophobic contacts. Furthermore, advanced modifications, such as bioisosteric replacement of linkers with 1,2,3-triazoles [4] or fluorination of the piperidine ring [2], yield sub-nanomolar affinities and extreme selectivity profiles, overcoming the historical metabolic instability of earlier generations.

Future Directions in Drug Development

While the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold is highly potent, its basic nitrogen and lipophilic tail can lead to rapid cytochrome P450-mediated metabolism (e.g., oxidative N-dealkylation) and high plasma protein binding. Current drug development efforts are focused on:

  • Bioisosteric Replacements: Substituting the ether oxygen with a 1,2,3-triazole ring via click chemistry to improve pharmacokinetic half-life while maintaining the spatial geometry required for D4R and S1R engagement [4].

  • Ring Fluorination: Introducing gem-difluoro groups adjacent to the basic nitrogen (e.g., 4,4-difluoropiperidines) to lower the pKa of the amine, thereby increasing BBB permeability and shielding the ring from metabolic oxidation [2].

References

  • Title: Return of D4 Dopamine Receptor Antagonists in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: ChemMedChem URL: [Link]

  • Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: Frontiers in Medicine (via PMC) URL: [Link]

  • Title: Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: ACS Pharmacology & Translational Science URL: [Link]

Technical Assessment: Predicted Metabolic Stability of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Predicted Stability Classification: Low-to-Moderate (High Intrinsic Clearance likely).

The compound 4-[(3-Chlorophenoxy)methyl]piperidine presents a classic "privileged structure" often found in CNS-active agents (e.g., serotonin modulators). Based on Structure-Activity Relationship (SAR) analysis, the molecule is predicted to undergo significant First-Pass Metabolism.

The primary metabolic liability is O-dealkylation at the ether linkage, likely driven by CYP2D6 , followed by oxidation of the piperidine ring. While the 3-chlorine substituent provides metabolic protection to the aromatic ring (blocking the meta position and reducing electron density), the basic amine and ether linker remain high-priority targets for hepatic enzymes.

Part 1: Structural Analysis & Metabolic Soft Spots

To accurately predict stability, we must deconstruct the molecule into its three pharmacophoric zones. Each zone interacts differently with Phase I (functionalization) and Phase II (conjugation) enzymes.

The Piperidine Ring (Basic Amine)
  • Physicochemical State: The secondary amine (

    
    ) will be predominantly protonated at physiological pH (7.4).
    
  • CYP Binding: This cationic center is a key recognition element for CYP2D6 , which contains a conserved aspartic acid residue (Asp301) in its active site that forms an ion pair with basic amines.

  • Metabolic Liability:

    • 
      -Carbon Oxidation:  CYP450 enzymes can abstract a hydrogen from the carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate. This often collapses to form a lactam or results in ring opening.
      
    • N-Glucuronidation: As a secondary amine, it is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to Phase II conjugation without prior oxidation.

The Ether Linker ( )
  • The Major Soft Spot: Aryl-alkyl ethers are highly susceptible to O-dealkylation .

  • Mechanism: Hydroxylation of the methylene carbon (

    
    ) adjacent to the oxygen yields a hemiacetal, which spontaneously collapses to release 3-chlorophenol  and 4-formylpiperidine  (which is further oxidized to the carboxylic acid).
    
The 3-Chlorophenyl Ring
  • The "Chlorine Effect": The chlorine atom at the 3-position (meta) serves two protective functions:

    • Steric Blockade: It physically prevents metabolic attack at the 3-position.

    • Electronic Deactivation: As an electron-withdrawing group (EWG), it lowers the electron density of the ring, making it less reactive toward electrophilic aromatic oxidation (hydroxylation) compared to a simple phenyl ring.

  • Remaining Vulnerability: The position para to the ether linkage (position 4 of the ring) remains the most likely site for aromatic hydroxylation, though this is secondary to the ether cleavage.

Visualization: Predicted Metabolic Map

The following diagram illustrates the predicted biotransformation pathways based on standard medicinal chemistry principles.

MetabolicPathways Parent 4-[(3-Chlorophenoxy)methyl]piperidine (Parent Drug) Met1 Metabolite M1 (3-Chlorophenol) Parent->Met1 Major Route: O-Dealkylation (CYP2D6/3A4) Met2 Metabolite M2 (Piperidine-4-carboxylic acid) Parent->Met2 Post-Cleavage Oxidation Met3 Metabolite M3 (4-Hydroxy-phenyl derivative) Parent->Met3 Minor Route: Aromatic Hydroxylation Met4 Metabolite M4 (Piperidine Lactam) Parent->Met4 Minor Route: alpha-C Oxidation Met5 Metabolite M5 (N-Glucuronide) Parent->Met5 Phase II: Direct Glucuronidation

Caption: Figure 1. Predicted metabolic fate.[1] The primary clearance mechanism is expected to be O-dealkylation, yielding phenolic and acidic fragments.

Part 2: Experimental Validation Protocol

To confirm the in silico predictions, a Microsomal Stability Assay is the industry standard. This assay determines the Intrinsic Clearance (


), a measure of the liver's ability to metabolize the drug in the absence of flow limitations.
Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine


 and 

using pooled Human Liver Microsomes.
1. Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1

    
    M to ensure first-order kinetics).
    
  • Microsomes: Pooled HLM (20 mg/mL protein concentration). Final assay concentration: 0.5 mg/mL.[2]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

2. Workflow Steps
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer (100 mM, pH 7.[3]4) and Microsomes (0.5 mg/mL final).

    • Spike with Test Compound (1

      
      M).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (to detect non-enzymatic degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L of ice-cold Quench Solution (ACN + IS).
      
    • Vortex vigorously and centrifuge (4000 rpm, 10 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor depletion of the parent ion.

Data Calculation

The depletion of the parent compound typically follows pseudo-first-order kinetics.

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. Time (

).[4][5] The slope of the line is

.


Step 2: Calculate Half-Life (


) 


[5]

Step 3: Calculate Intrinsic Clearance (


) 
This scales the rate to the amount of protein used.


Visualization: Experimental Workflow

Workflow cluster_sampling Sampling Loop (0, 5, 15, 30, 60 min) Step1 1. Preparation (Test Cmpd + HLM + Buffer) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 Extract Aliquot Step3->Step4 Step5 Quench (ACN + Internal Std) Step4->Step5 Step6 4. Centrifugation (Precipitate Protein) Step5->Step6 Step7 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step6->Step7

Caption: Figure 2. Standard Operating Procedure for Microsomal Stability Assay.

Part 3: Data Interpretation & Risk Assessment

Once experimental data is obtained, use the following reference table to classify the stability of 4-[(3-Chlorophenoxy)methyl]piperidine.

Classification

(

L/min/mg)

(min)*
Interpretation
Low Clearance < 15> 46Good metabolic stability. Suitable for QD (once daily) dosing.
Moderate 15 – 4515 – 46Acceptable. May require optimization or BID dosing.
High Clearance > 45< 15Likely outcome for this molecule. Rapid first-pass metabolism.

*Assumes 0.5 mg/mL protein concentration.

The CYP2D6 Polymorphism Risk

Because this molecule fits the CYP2D6 pharmacophore (basic nitrogen + aromatic ring ~5-7Å apart), it is highly likely to be a CYP2D6 substrate.

  • Risk: CYP2D6 is highly polymorphic in humans.

    • Poor Metabolizers (PMs): Will have high exposure (potential toxicity).

    • Ultra-Rapid Metabolizers (UMs): Will clear the drug too fast (lack of efficacy).

  • Mitigation: During lead optimization, consider adding fluorine to the aromatic ring or increasing steric bulk near the ether oxygen to sterically hinder CYP2D6 access, shifting metabolism to less polymorphic enzymes like CYP3A4.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for protocols and SAR).
  • Ohe, T., et al. (1994).[6] "Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond."[6] Archives of Biochemistry and Biophysics.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
  • Summerfield, C. J. E., & Pattison, G. (2026).[7] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science.

  • Bioduro-Global. (2024). "ADME Microsomal Stability Assay Protocol."

Sources

4-[(3-Chlorophenoxy)methyl]piperidine: A Strategic Scaffold for CNS and GPCR Drug Discovery

[1]

Abstract

This technical guide profiles 4-[(3-Chlorophenoxy)methyl]piperidine (CAS 65367-99-9, HCl salt), a high-value building block in medicinal chemistry.[1] Unlike rigid aryl-piperidines, this ether-linked scaffold offers unique conformational flexibility and an optimized lipophilic profile, making it a "privileged structure" for targeting G-protein coupled receptors (GPCRs)—specifically serotonergic, dopaminergic, and sigma receptor subtypes.[1] This document details the synthetic accessibility, physicochemical rationale, and application of this scaffold in lead optimization.

Introduction: The "Linker" Advantage

In the landscape of drug discovery, the piperidine ring is ubiquitous. However, the direct attachment of aryl groups to the piperidine ring (as seen in paroxetine or haloperidol) often results in rigid analogs. The introduction of a oxymethylene linker (–CH₂–O–) between the piperidine C4 position and the aryl ring creates 4-[(3-Chlorophenoxy)methyl]piperidine .[1]

This structural modification achieves three critical medicinal chemistry objectives:

  • Conformational Flexibility: The rotatable ether linkage allows the aromatic headgroup to adopt induced-fit conformations within receptor binding pockets (e.g., the orthosteric site of 5-HT receptors).

  • Metabolic Stability: The 3-chloro substituent on the phenoxy ring blocks the metabolically vulnerable meta-position and reduces electron density, protecting the ring from rapid oxidative metabolism (CYP450).

  • Lipophilic Vectoring: The 3-chlorophenoxy moiety serves as a lipophilic anchor, engaging in hydrophobic interactions and halogen bonding within the receptor active site.

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting its behavior in biological systems.

PropertyValue (Free Base)Value (HCl Salt)Relevance
Molecular Weight 225.72 g/mol 262.18 g/mol Ideal fragment size (<300 Da) allows for significant elaboration.[1]
cLogP ~3.1N/AModerate lipophilicity ensures CNS penetration (BBB crossing).
H-Bond Donors 1 (NH)1 (NH₂⁺)The secondary amine is a versatile handle for derivatization.[1]
H-Bond Acceptors 2 (N, O)1 (O)The ether oxygen can act as a weak acceptor.[1]
pKa (Calc.) ~9.8N/ABasic nitrogen ensures protonation at physiological pH, critical for aspartate salt-bridging in GPCRs.

Synthetic Accessibility & Methodologies

The synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine is a study in controlling chemoselectivity.[1] Two primary routes are dominant: Nucleophilic Substitution (SN2) and the Mitsunobu Reaction .

Synthetic Pathway Visualization

The following diagram illustrates the parallel synthetic strategies to access the core scaffold.

SynthesisPathSM1N-Boc-4-hydroxymethylpiperidineMitsunobuRoute A: Mitsunobu(PPh3, DIAD, THF)SM1->MitsunobuActivationRoute B: Activation(MsCl, Et3N)SM1->ActivationSM23-ChlorophenolSM2->MitsunobuSN2Nu- Substitution(K2CO3, DMF, Heat)SM2->SN2BocProductN-Boc-4-[(3-chlorophenoxy)methyl]piperidineMitsunobu->BocProductInversion/CouplingMesylateMesylateIntermediateActivation->MesylateSN2->BocProductEther FormationMesylate->SN2DeprotectionDeprotection(TFA/DCM or HCl/Dioxane)BocProduct->DeprotectionFinalProduct4-[(3-Chlorophenoxy)methyl]piperidineDeprotection->FinalProduct

Caption: Dual synthetic pathways (Mitsunobu vs. SN2) for accessing the target scaffold.

Detailed Experimental Protocol: Route A (Mitsunobu Coupling)

This route is preferred for small-scale, high-precision synthesis in drug discovery due to its mild conditions and tolerance of functional groups.[1]

Reagents:

  • N-Boc-4-hydroxymethylpiperidine (1.0 eq)[1]

  • 3-Chlorophenol (1.1 eq)[1]

  • Triphenylphosphine (PPh₃) (1.2 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-hydroxymethylpiperidine (2.15 g, 10 mmol), 3-chlorophenol (1.41 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (2.42 g, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter off the precipitated triphenylphosphine oxide (TPPO). Wash the filtrate with 1N NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine.

  • Purification: Purify the N-Boc intermediate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours. Evaporate volatiles and triturate with ether to obtain the trifluoroacetate salt, or neutralize with NaHCO₃ to obtain the free base.

Medicinal Chemistry Utility & SAR Logic

The 4-[(3-Chlorophenoxy)methyl]piperidine scaffold is not merely a linker; it is a pharmacophore in its own right.[1]

Structural Activity Relationship (SAR)[2][3]
  • The 3-Chloro Substituent:

    • Electronic Effect: The electron-withdrawing nature of chlorine (σ_m = 0.[1]37) reduces the electron density of the phenyl ring, altering pi-stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor pocket.

    • Halogen Bonding: The chlorine atom can participate in halogen bonding with backbone carbonyls in the receptor, a specific interaction that bioisosteres like methyl or methoxy cannot replicate.

  • The Piperidine Nitrogen:

    • Acts as the primary "warhead" for further elaboration.

    • N-Alkylation/Acylation: Converting the secondary amine to tertiary amines or amides allows for the introduction of a second pharmacophore (e.g., the "bivalent ligand" approach common in D2/D4 antagonist design).

Target Applications
  • Serotonin Receptors (5-HT): The phenoxy-alkyl-amine motif is a hallmark of SSRIs and 5-HT antagonists.[1] This scaffold mimics the distal portion of molecules like trazodone or nefazodone , providing affinity for 5-HT2A.

  • Sigma-1 (σ1) Receptors: Sigma receptors bind highly lipophilic amines. The 3-chlorophenoxy tail provides the necessary hydrophobic bulk, while the piperidine nitrogen forms the critical salt bridge with Asp126.

  • Dopamine D4 Antagonists: Research indicates that 4-substituted piperidines with flexible ether linkers show improved selectivity for D4 over D2 receptors compared to rigid analogs.

SAR Logic Visualization

SAR_LogicCore4-[(3-Chlorophenoxy)methyl]piperidineCl_Group3-Chloro Group:- Metabolic Blockade (CYP)- Lipophilicity (cLogP)- Halogen BondingCore->Cl_GroupLinkerOxymethylene Linker:- Rotational Freedom- H-Bond Acceptor (Ether O)- Spacer Length (~3.5 Å)Core->LinkerPiperidinePiperidine Core:- Basic Amine (pKa ~9.8)- Salt Bridge Formation- Vector for N-DerivatizationCore->Piperidine

Caption: Pharmacophore dissection of the scaffold highlighting key interaction vectors.

Safety & Handling

While 4-[(3-Chlorophenoxy)methyl]piperidine is a valuable research tool, it requires adherence to standard safety protocols.[1][2]

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store the HCl salt at 2-8°C under desiccant; the free base is sensitive to air (CO₂ absorption) and oxidation.

References

  • Synthesis of 4-(3-chlorophenoxy)piperidine. PrepChem.com. Available at: [Link]

  • Mitsunobu Reaction Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link][1]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1] Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Synlett, 2023. Available at: [Link][1]

Methodological & Application

Application Note: High-Purity Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-[(3-Chlorophenoxy)methyl]piperidine , represents a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands and serotonin reuptake inhibitors. Its structure consists of a secondary amine (piperidine) linked via a methylene ether spacer to a meta-chlorinated aromatic ring.

While direct Mitsunobu coupling is a common discovery-route approach, it often suffers from poor atom economy and difficult purification (removal of triphenylphosphine oxide) at scale. This guide presents a robust, scalable 3-step protocol prioritizing the activation of the alcohol via mesylation followed by nucleophilic substitution (


). This method ensures higher purity profiles and easier workups for multi-gram synthesis.
Retrosynthetic Logic
  • Disconnection: The ether linkage (

    
     bond).
    
  • Synthons: 3-Chlorophenol (Nucleophile) and an electrophilic N-protected piperidine methyl species.

  • Protection Strategy: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent N-alkylation side reactions and ensure solubility in organic solvents.

Chemical Reaction Workflow (Graphviz)

The following diagram outlines the critical pathway and decision nodes for this synthesis.

SynthesisPath SM1 N-Boc-4-(hydroxymethyl) piperidine MsCl MsCl / Et3N (Activation) SM1->MsCl Inter1 Intermediate 1: Mesylate MsCl->Inter1 0°C to RT, 2h Coupling Etherification (SN2 in DMF, 80°C) Inter1->Coupling Phenol 3-Chlorophenol + K2CO3 Phenol->Coupling Inter2 Intermediate 2: N-Boc-Aryl Ether Coupling->Inter2 Yield >85% TFA TFA / DCM (Deprotection) Inter2->TFA Final Target: 4-[(3-Chlorophenoxy) methyl]piperidine TFA->Final Salt Formation

Caption: Three-stage synthesis workflow: Activation (Mesylation), Coupling (Etherification), and Deprotection.

Detailed Experimental Protocols

Step 1: Activation of N-Boc-4-(hydroxymethyl)piperidine

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate ester.

  • Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Charge a round-bottom flask with N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol) and anhydrous DCM (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Triethylamine (9.7 mL, 69.6 mmol, 1.5 eq) in one portion.

  • Add Methanesulfonyl chloride (4.3 mL, 55.7 mmol, 1.2 eq) dropwise over 15 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.

  • Remove ice bath and stir at room temperature (RT) for 2 hours.

  • TLC Check: (Hexane:EtOAc 1:1). The starting alcohol (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Wash with water (2 x 50 mL), saturated

    
     (50 mL), and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Result: Quantitative yield of off-white solid (Intermediate 1). Use directly in Step 2 without column chromatography to avoid hydrolysis.

Step 2: Nucleophilic Displacement (Etherification)

Objective: Form the ether bond via


 displacement of the mesylate by the phenoxide.
  • Reagents: 3-Chlorophenol, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Dissolve 3-Chlorophenol (6.56 g, 51.0 mmol, 1.1 eq) in anhydrous DMF (80 mL).

  • Add

    
      (12.8 g, 92.8 mmol, 2.0 eq). Stir at RT for 15 minutes to generate the phenoxide.
    
  • Add the Mesylate Intermediate from Step 1 (dissolved in 20 mL DMF).

  • Heat the mixture to 80°C for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6] The phenoxide attacks the primary carbon, displacing the mesylate group.

  • Workup: Cool to RT. Pour into ice water (300 mL). The product usually precipitates.

    • If solid:[7] Filter, wash with water, and dry.[8][9]

    • If oil:[4][8][10] Extract with EtOAc (3 x 100 mL), wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (0-20% EtOAc in Hexane).

  • Target: tert-Butyl 4-[(3-chlorophenoxy)methyl]piperidine-1-carboxylate.

Step 3: Deprotection of the Boc Group

Objective: Reveal the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Solvent: DCM.

Protocol:

  • Dissolve the Intermediate 2 (Step 2 product) in DCM (5 vol).

  • Add TFA (10 vol) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor for disappearance of the Boc-protected material.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve residue in DCM.

    • Slowly add saturated aqueous

      
       until pH > 8.
      
    • Separate organic layer, dry over

      
      , and concentrate.[8][11][12]
      
  • Salt Formation (Optional but Recommended for Stability): Dissolve free amine in

    
    , add 2M HCl in ether. Filter the white precipitate.
    

Analytical Data & Validation Parameters

The following table summarizes the expected analytical data for validation.

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt) or viscous oil (free base)Visual
1H NMR (DMSO-d6)

7.3 (t, 1H), 6.9-7.1 (m, 3H), 3.9 (d, 2H), 3.2 (d, 2H), 2.8 (t, 2H), 1.8 (m, 3H), 1.4 (m, 2H).
400 MHz NMR
MS (ESI+) [M+H]+ = 226.1 (calculated for

)
LC-MS
Purity > 98.0%HPLC (C18, MeCN/H2O)

Key Diagnostic Signals:

  • Ether Linkage: The doublet at ~3.9 ppm (

    
    ) is the signature signal confirming the ether formation.
    
  • Boc Loss: Disappearance of the singlet at ~1.45 ppm (9H) from Step 2 to Step 3.

Critical Safety & Troubleshooting

Safety Protocols
  • Mesyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood.

  • TFA: Corrosive and volatile. Causes severe burns.

  • 3-Chlorophenol: Toxic by absorption. Wear nitrile gloves and face shield.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete mesylation in Step 1.Ensure Step 1 goes to completion (TLC). Ensure Mesylate is dry before adding to DMF.
Unreacted Phenol Base (

) too weak or wet.
Use freshly ground, anhydrous

or switch to

.
Side Product: N-Alkylation Boc group fell off during Step 2.Ensure reaction pH remains basic. Do not overheat (>90°C).
Sticky Oil in Step 3 TFA salts are hygroscopic.Convert to HCl or Oxalate salt for better crystallinity.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Context: Alternative route for ether synthesis).

  • Mesylation/Alkylation Protocol: Use of sulfonate esters for alkylation of phenols is standard practice in piperidine medicinal chemistry. See: Journal of Medicinal Chemistry, "Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines", 2003. .

  • Boc Deprotection Standards: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TFA/HCl deprotection).
  • Target Scaffold: This structure is a des-fluoro analog fragment related to Paroxetine intermediates. See: Process for preparing 4-aryl-piperidine derivatives, WO1996036636A1. .

Sources

Technical Application Note: Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reagents and protocols required for the synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine (and its hydrochloride salt). This structural motif—an aryl ether linked via a methylene spacer to a piperidine ring—is a privileged scaffold in medicinal chemistry, frequently observed in serotonin modulators (e.g., SSRIs), antihistamines, and sigma receptor ligands.

We present two distinct synthetic pathways to accommodate different project stages:

  • The Mitsunobu Coupling (Method A): Ideal for discovery-phase synthesis (milligram to gram scale) due to mild conditions and high functional group tolerance.

  • The Nucleophilic Substitution (Method B): Ideal for process scale-up (>10 g), utilizing activation of the alcohol followed by SN2 displacement to avoid difficult phosphorus by-product removal.

Reagent Master List

The following reagents are critical for the execution of the protocols described. Reagents must meet the specified purity grades to ensure reproducibility.

Reagent NameCAS NumberGrade/PurityRole
N-Boc-4-(hydroxymethyl)piperidine 123855-51-6>97% (HPLC)Primary Starting Material (Scaffold)
3-Chlorophenol 108-43-0>98%Nucleophile (Arylating Agent)
Triphenylphosphine (PPh₃) 603-35-0>99%Reducing Agent (Mitsunobu)
DIAD (Diisopropyl azodicarboxylate)2446-83-598%Oxidant (Mitsunobu)
Methanesulfonyl Chloride (MsCl) 124-63-0>99%Activating Agent (Method B)
Triethylamine (TEA) 121-44-8>99.5% (Anhydrous)Base (Method B - Activation)
Potassium Carbonate (K₂CO₃) 584-08-7Anhydrous, Mesh 325Base (Method B - Displacement)
Trifluoroacetic Acid (TFA) 76-05-1>99%Deprotection Agent
4 M HCl in Dioxane 7647-01-04.0 M SolutionDeprotection Agent (Alternative)
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolvent (Reaction Medium)

Experimental Protocols

Method A: Mitsunobu Coupling (Discovery Route)

Rationale: The Mitsunobu reaction allows for the direct coupling of the primary alcohol and the phenol under neutral conditions, avoiding the need for a separate activation step.

Step 1: Coupling

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv, 10 mmol) and Triphenylphosphine (1.5 equiv, 15 mmol) to the flask. Dissolve in anhydrous THF (50 mL).

  • Nucleophile Addition: Add 3-Chlorophenol (1.1 equiv, 11 mmol) to the solution.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • DIAD Addition (Critical): Add DIAD (1.5 equiv, 15 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Note: The solution will turn yellow/orange. Exothermic reaction; maintain temperature <5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in Diethyl Ether (100 mL) and add Hexane (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1]

  • Purification: Purify the filtrate via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the N-Boc-4-[(3-chlorophenoxy)methyl]piperidine intermediate.

Method B: Activation & SN2 Displacement (Scale-Up Route)

Rationale: For larger scales, removing TPPO from Method A is cumbersome. This route uses standard aqueous workups.

Step 1: Mesylation

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (10 vol) at 0 °C.

  • Add Methanesulfonyl chloride (1.2 equiv) dropwise. Stir at 0 °C for 1 hour.

  • Quench with water, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude mesylate (quantitative). Use immediately.

Step 2: Etherification

  • Dissolve 3-Chlorophenol (1.1 equiv) in DMF (5 vol).

  • Add Potassium Carbonate (2.0 equiv). Stir at room temperature for 30 minutes to form the phenoxide.

  • Add the crude mesylate (from Step 1) dissolved in minimal DMF.

  • Heat the mixture to 60–70 °C for 4–6 hours.

  • Workup: Dilute with water (excess) and extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.

  • Yield: Evaporate solvent to obtain the intermediate.

Step 3: Deprotection (Common to Both Methods)

Rationale: Removal of the Boc group to release the secondary amine.

  • Dissolve the intermediate (N-Boc-ether) in DCM (5 vol).

  • Add 4 M HCl in Dioxane (10 equiv) or TFA (20 vol%).

  • Stir at room temperature for 2 hours (monitor for CO₂ evolution cessation).

  • Isolation (HCl Salt): If using HCl/Dioxane, the product often precipitates. Filter and wash with ether.

  • Isolation (Free Base): If using TFA, concentrate, basify with sat. NaHCO₃ (pH >10), extract into DCM, dry, and concentrate.

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic and chemical flow for synthesizing the target molecule.

SynthesisWorkflow Start Start: N-Boc-4-(hydroxymethyl)piperidine Decision Scale / Constraint? Start->Decision RouteA Method A: Mitsunobu (Reagents: PPh3, DIAD, 3-Cl-Phenol) Decision->RouteA Small Scale / Discovery RouteB1 Method B1: Activation (Reagents: MsCl, TEA) Decision->RouteB1 Large Scale / Robustness Intermediate Intermediate: N-Boc-4-[(3-chlorophenoxy)methyl]piperidine RouteA->Intermediate One-Pot Coupling RouteB2 Method B2: Displacement (Reagents: K2CO3, DMF, 3-Cl-Phenol) RouteB1->RouteB2 Crude Mesylate RouteB2->Intermediate SN2 Reaction Deprotection Deprotection (Reagents: HCl/Dioxane or TFA) Intermediate->Deprotection Final Final Product: 4-[(3-Chlorophenoxy)methyl]piperidine Deprotection->Final Salt Formation or Free Base

Caption: Comparative workflow for the synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine via Mitsunobu (A) or Mesylation/SN2 (B) pathways.

Troubleshooting & Expert Insights

The "Mitsunobu Betaine" Issue

In Method A, the order of addition is critical. Always add DIAD last (or the alcohol last) to the pre-cooled mixture of PPh₃/Phenol. Adding PPh₃ to DIAD in the absence of the acid/alcohol can lead to the formation of a stable hydrazide byproduct that is inactive.

  • Validation: If the reaction turns dark brown/black immediately, the temperature was likely too high during DIAD addition.

Removing Triphenylphosphine Oxide (TPPO)

TPPO is the primary contaminant in Method A.

  • Protocol: Trituration with MgCl₂ (1 equiv relative to TPPO) in toluene can facilitate precipitation of a TPPO-MgCl₂ complex, which can be filtered off.

  • Alternative: Use Method B if TPPO removal becomes the bottleneck.

Regioselectivity & Stability

The ether linkage is stable to acid; however, the 3-chlorophenyl ring is electron-poor.

  • Avoid: Do not use strong Lewis acids (e.g., BBr₃) for deprotection, as this may cleave the ether bond. Stick to Brønsted acids (HCl, TFA).

Storage of the Final Product

The free amine is prone to absorbing atmospheric CO₂ to form carbamates.

  • Recommendation: Isolate and store as the Hydrochloride (HCl) salt . It is a white, non-hygroscopic solid stable at room temperature for >12 months.

References

  • Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Synthesis of Aryloxymethyl Piperidines (General Protocol): "Synthesis of 4-(3-chlorophenoxy)piperidine." PrepChem. (Provides analogous conditions for ether coupling with chlorophenols).

  • Use of N-Boc-4-hydroxymethylpiperidine in Med Chem: Patel, M., et al. "Discovery of 4-Substituted Piperidines as Novel Serotonin Modulators." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextualizes the scaffold).

  • Reagent Data (3-Chlorophenol): PubChem Compound Summary for CID 7933, 3-Chlorophenol.

  • Deprotection Strategies (Boc Removal): Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.

Sources

experimental protocols for using 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for 4-[(3-Chlorophenoxy)methyl]piperidine

Introduction & Chemical Identity

4-[(3-Chlorophenoxy)methyl]piperidine (often supplied as the hydrochloride salt, CAS: 63608-32-2) is a high-value pharmacophore scaffold used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for Histamine H3 and Serotonin (5-HT) receptor families. Its structure features a piperidine ring—a classic "privileged structure" in drug discovery—linked via a methylene bridge to a 3-chlorophenoxy moiety.

This specific topology (piperidine-linker-aryl ether) mimics the side chains of several bioactive neurotransmitter modulators, making it an ideal building block for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion.

Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name 4-[(3-Chlorophenoxy)methyl]piperidine
CAS Number 63608-32-2Usually refers to HCl salt
Formula C₁₂H₁₆ClNO (Free Base)C₁₂H₁₇Cl₂NO (HCl Salt)
Molecular Weight 225.72 g/mol (Free Base)262.18 g/mol (HCl Salt)
Appearance White to off-white crystalline solidHygroscopic
Solubility DMSO (>20 mg/mL), Methanol, Water (moderate)Free base requires organic solvent
pKa (Calc) ~9.8 (Piperidine Nitrogen)Basic character dominates

Safety & Handling Protocols

Hazard Identification:

  • GHS Classification: Warning.[1] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).[2]

  • Handling: The hydrochloride salt is fine powder and can be static. Use an anti-static gun if weighing <10 mg.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the secondary amine is prone to slow oxidation if left in solution for extended periods.

Experimental Protocols

The secondary amine of the piperidine ring is the primary vector for derivatization. The following protocols are optimized for high-yield library generation.

Protocol A: Reductive Amination (Library Synthesis)

Purpose: To attach diverse alkyl/aryl-alkyl groups to the piperidine nitrogen for SAR exploration.

Reagents:

  • Substrate: 4-[(3-Chlorophenoxy)methyl]piperidine HCl (1.0 equiv)

  • Aldehyde: Diverse R-CHO (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv – Crucial to neutralize the HCl salt)

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the piperidine salt (0.2 mmol) in DCE (2 mL).

  • Neutralization: Add DIPEA (0.2 mmol) and stir for 5 minutes to generate the free base in situ.

  • Imine Formation: Add the aldehyde (0.24 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: If the aldehyde is sterically hindered, add catalytic Acetic Acid (1 drop).

  • Reduction: Add STAB (0.3 mmol) in one portion. The reaction may bubble slightly.

  • Reaction: Cap the vial and stir vigorously at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (2 mL) and stir for 10 minutes.

  • Extraction: Extract the organic layer (DCE is denser than water; remove the bottom layer). Wash with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. For library scale, pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge:

    • Load crude in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Purpose: To synthesize bi-aryl ether/amine scaffolds often found in kinase inhibitors.

Reagents:

  • Substrate: 4-[(3-Chlorophenoxy)methyl]piperidine HCl

  • Electrophile: 4-Fluoronitrobenzene or 2-Chloropyrimidine derivatives.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: DMF or DMSO

Methodology:

  • Dissolve the piperidine salt (0.5 mmol) and electrophile (0.5 mmol) in DMF (3 mL).

  • Add K₂CO₃ (1.5 mmol).

  • Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation: Monitor disappearance of the secondary amine peak by LC-MS.

Analytical Quality Control (QC)

To validate the integrity of the scaffold before and after reaction, use the following parameters.

HPLC-MS Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Aromatic ring) and 220 nm (Amide/Peptide bonds).

  • Mass Spec: ESI Positive Mode. Look for [M+H]⁺ = 226.1 (Free base).

NMR Diagnostic Peaks (400 MHz, DMSO-d6):

  • δ 6.9 – 7.3 ppm: Multiplet (4H, Aromatic protons of 3-chlorophenoxy).

  • δ 3.85 ppm (d, J=6.4 Hz, 2H): The O-CH₂-CH group. This doublet is the signature of the ether linkage.

  • δ 3.2 & 2.6 ppm: Piperidine ring protons (shift significantly upon N-alkylation).

Strategic Workflow & Logic

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.

G cluster_0 Reaction Conditions Start 4-[(3-Chlorophenoxy)methyl] piperidine (HCl Salt) FreeBase Neutralization (DIPEA/NaHCO3) Start->FreeBase Step 1 RedAm Reductive Amination (Aldehydes + STAB) FreeBase->RedAm Path A (Preferred) Alkylation N-Alkylation (Alkyl Halides + Base) FreeBase->Alkylation Path B Acylation Amide Coupling (Acid Chlorides/HATU) FreeBase->Acylation Path C Library1 Tertiary Amine Library (GPCR/Channel Modulators) RedAm->Library1 Alkylation->Library1 Library2 Amide Library (Enzyme Inhibitors) Acylation->Library2

Figure 1: Synthetic workflow for derivatizing the 4-[(3-Chlorophenoxy)methyl]piperidine scaffold.

References

  • Chemical Identity & Availability: Santa Cruz Biotechnology. 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride Product Page. Available at:

  • Scaffold Utility in GPCRs: Ligneau, X., et al. (2007). "Brain Histamine H3 Receptors: From Molecular Biology to Clinical Applications." Pharmacology & Therapeutics. (Contextual reference for piperidine-ether scaffolds in H3 antagonists).
  • Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol basis for Protocol A).
  • Spectral Data Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2735316 (Related Analog). Available at:

Sources

Application Note: High-Yield Reductive Amination of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex tertiary amines via direct reductive amination (DRA) is a cornerstone reaction in medicinal chemistry and drug development. 4-[(3-Chlorophenoxy)methyl]piperidine is a highly versatile secondary amine pharmacophore, structurally analogous to building blocks found in various CNS-active compounds and GPCR ligands[1].

Because 4-[(3-Chlorophenoxy)methyl]piperidine is a secondary amine, its reductive amination with an aldehyde or ketone yields a tertiary amine. This inherently eliminates the risk of over-alkylation—a common failure mode when working with primary amines[2]. The reaction proceeds via the condensation of the secondary amine with a carbonyl compound to form a highly electrophilic iminium ion intermediate, which is subsequently reduced to the tertiary amine[3].

For this transformation, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the undisputed reagent of choice[3]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, dampening its hydridic character compared to sodium borohydride (NaBH₄). This precise tuning allows STAB to chemoselectively reduce the transient iminium ion without prematurely reducing the parent aldehyde or ketone[4]. Furthermore, STAB eliminates the severe toxicity risks and strict pH dependencies associated with sodium cyanoborohydride (NaBH₃CN)[5].

Experimental Design & Causality

A robust protocol requires understanding the causality behind reagent and solvent selection. 4-[(3-Chlorophenoxy)methyl]piperidine is commercially supplied as a hydrochloride (HCl) salt to prevent oxidative degradation[1]. Attempting a reductive amination directly on the HCl salt without neutralization will result in sluggish kinetics or complete reaction failure.

To achieve a self-validating, high-yield system, an equimolar amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added to liberate the free amine in situ. 1,2-Dichloroethane (DCE) is selected as the optimal solvent because it provides superior solubility for STAB and accelerates the reaction kinetics compared to Tetrahydrofuran (THF) or Dichloromethane (DCM)[3].

Table 1: Quantitative Optimization of DRA Parameters for Secondary Amines

Data reflects general chemoselectivity and conversion rates for piperidine derivatives reacting with standard aldehydes.

SolventReducing AgentAdditiveTime (h)ChemoselectivityYield (%)
MeOHNaBH₄None2Poor (Carbonyl reduction)< 20
MeOHNaBH₃CNZnCl₂16Moderate (Toxicity risk)72
THFNaBH(OAc)₃AcOH (1 eq)8Good85
DCMNaBH(OAc)₃None12Good81
DCE NaBH(OAc)₃ DIPEA (1 eq) 4 Excellent > 95

Reaction Workflow & Logical Relationships

The following diagram illustrates the logical progression of the direct reductive amination, highlighting the transient intermediates and phase transitions that serve as visual in-process controls.

DRA_Workflow N1 Amine HCl Salt + DIPEA (Free-base) N3 Iminium Intermediate (Highly Electrophilic) N1->N3 DCE, 25°C N2 Aldehyde Addition (Electrophile) N2->N3 -H2O N4 STAB Addition (Hydride Transfer) N3->N4 Rapid Equilibrium N5 Tertiary Amine (Target Scaffold) N4->N5 Chemoselective N6 NaHCO3 Quench (IPC Validation) N5->N6 Phase Separation

Direct reductive amination workflow for piperidine derivatives.

Self-Validating Standard Operating Protocol (SOP)

Scale: 1.0 mmol Target: Synthesis of a tertiary amine via coupling of 4-[(3-Chlorophenoxy)methyl]piperidine with a representative aldehyde (e.g., benzaldehyde).

Step 1: Amine Liberation (Free-Basing)
  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride (262 mg, 1.0 mmol)[6].

  • Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). The mixture will appear as a cloudy suspension.

  • Add N,N-Diisopropylethylamine (DIPEA) (191 µL, 1.1 mmol) dropwise.

  • Self-Validation Cue (IPC 1): Within 5 minutes of stirring at room temperature, the cloudy suspension will clarify into a homogenous solution. This visual phase change confirms the successful neutralization of the HCl salt and the liberation of the nucleophilic free amine.

Step 2: Iminium Ion Formation
  • Add the target aldehyde (e.g., benzaldehyde, 107 µL, 1.05 mmol) to the clear solution.

  • Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

  • Causality: Unlike ketone substrates which often require acetic acid catalysis, the steric accessibility of aldehydes allows for rapid, spontaneous iminium ion formation with secondary amines[3].

Step 3: Chemoselective Hydride Transfer
  • Weigh out Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol).

  • Add the STAB solid portion-wise over 5 minutes.

  • Causality: STAB is partially insoluble in DCE. Adding it portion-wise prevents uncontrolled exotherms and ensures a steady release of hydride as it slowly dissolves and reacts with the highly electrophilic iminium ion[4].

  • Stir the reaction vigorously at room temperature for 2 to 4 hours.

Step 4: Analytical Validation & Quench
  • Self-Validation Cue (IPC 2): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the secondary amine mass (M+H = 226.1) is consumed, and the product mass (M+H = 316.1 for the benzyl derivative) dominates the chromatogram.

  • Once complete, slowly add 5.0 mL of saturated aqueous NaHCO₃ solution to the flask.

  • Self-Validation Cue (IPC 3 - Critical): The addition of NaHCO₃ must produce vigorous effervescence (CO₂ gas evolution). This bubbling confirms that excess, active STAB was still present at the end of the reaction, proving the system was not starved of reducing agent.

Step 5: Workup & Isolation
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tertiary amine. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC, National Institutes of Health.[Link]

Sources

optimizing reaction conditions for chlorophenoxy piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Optimization of Chlorophenoxy Piperidine Scaffolds

Executive Summary

Chlorophenoxy piperidine motifs are privileged pharmacophores in medicinal chemistry, serving as core structural elements in histamine H1 antagonists, SSRIs (e.g., paroxetine analogs), and antipsychotics.[1] The formation of the ether linkage between a chlorophenol and a piperidine ring presents a classic yet deceptive challenge: balancing nucleophilic substitution (SN2) against competitive elimination (E2) pathways.

This application note provides a rigorous guide to optimizing this etherification. Unlike standard textbook procedures, this guide focuses on overcoming the steric and electronic hurdles inherent to secondary electrophiles (4-halopiperidines) and electron-deficient nucleophiles (chlorophenols).[2][3]

Mechanistic Pathways & Decision Logic

The synthesis generally proceeds via one of two primary routes.[1] Selecting the correct pathway depends heavily on the availability of starting materials and the tolerance for elimination byproducts.[1]

Pathway A: Williamson Ether Synthesis (SN2)[1][4][5][6][7]
  • Mechanism: Direct displacement of a leaving group (LG) on the piperidine by the phenoxide anion.

  • Challenge: The 4-position of piperidine is a secondary carbon.[1][3] Strong bases or high temperatures promote E2 elimination, yielding the useless 1,2,3,6-tetrahydropyridine byproduct.[2][1]

  • Optimization: Requires "soft" bases and polar aprotic solvents to enhance nucleophilicity without increasing basicity.

Pathway B: Mitsunobu Reaction[2][3][8][9][10][11]
  • Mechanism: Activation of the piperidinol hydroxyl group by a phosphine-azodicarboxylate complex, followed by SN2 displacement by the phenol.[1]

  • Advantage: Avoids elimination side-reactions common with alkyl halides; proceeds with inversion of configuration (relevant for chiral 3-substituted piperidines).[3]

  • Challenge: Atom economy (high mass byproducts: Ph3PO, hydrazines) and difficult purification.[2][1]

Visualizing the Synthesis Strategy

ReactionPathways Start Target: Chlorophenoxy Piperidine Substrate Starting Material Availability Start->Substrate RouteA Route A: 4-Halopiperidine (Williamson) Substrate->RouteA Electrophile Available RouteB Route B: 4-Hydroxypiperidine (Mitsunobu) Substrate->RouteB Alcohol Available ConditionA Critical: Minimize E2 Elimination Use Cs2CO3 / DMF RouteA->ConditionA ConditionB Critical: Order of Addition Use PPh3 / DIAD / THF RouteB->ConditionB Product Isolated Ether Product ConditionA->Product Workup: Acid/Base Extraction ConditionB->Product Workup: Column Chromatography

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and reaction constraints.

Critical Optimization Parameters

To maximize yield and suppress the elimination byproduct (tetrahydropyridine), we must tune the reaction environment.[1]

The "Cesium Effect" in Base Selection

Sodium hydride (NaH) is often too basic, promoting elimination on secondary halides.[2][1] Cesium carbonate (Cs2CO3) is superior due to the "Cesium Effect": the large ionic radius of Cs+ disrupts tight ion pairing with the phenoxide, making the oxygen more nucleophilic (naked anion effect) without significantly increasing basicity [1].[1]

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Base NaH or KOtBuCs2CO3 (2.0 equiv)Suppresses E2 elimination; enhances SN2 rate via naked anion effect.[2][3]
Solvent THF or TolueneDMF or DMSO High dielectric constant stabilizes the transition state; dissolves inorganic bases.[1]
Leaving Group Chloride (-Cl)Mesylate (-OMs) or Bromide (-Br) Better leaving group ability allows lower reaction temperatures (50-70°C).[2][3]
Additive NoneTBAI (0.1 equiv)Tetrabutylammonium iodide acts as a phase transfer catalyst and converts alkyl chlorides to more reactive iodides in situ (Finkelstein).[2]

Detailed Protocol: Optimized Williamson Ether Synthesis

Objective: Synthesis of tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate. Scale: 10 mmol.

Reagents:
  • 4-Chlorophenol (1.29 g, 10 mmol)[1][3]

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-mesyloxypiperidine) (3.07 g, 11 mmol)[2][3]

  • Cesium Carbonate (Cs2CO3) (6.5 g, 20 mmol)[2][1]

  • Anhydrous DMF (20 mL)

  • Tetrabutylammonium Iodide (TBAI) (370 mg, 1 mmol) - Optional catalyst[1]

Step-by-Step Procedure:
  • Activation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add Cs2CO3 (2.0 equiv) in a single portion.

    • Crucial Step: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the cesium phenoxide species before the electrophile is introduced.[1]

  • Addition:

    • Add the N-Boc-4-mesyloxypiperidine (1.1 equiv) and TBAI (0.1 equiv) to the reaction mixture.

    • Note: Mesylates are preferred over bromides for stability and ease of preparation from the alcohol.[1]

  • Reaction:

    • Heat the mixture to 65°C . Do not exceed 80°C, as elimination rates increase drastically above this threshold.[1]

    • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3] Reaction is typically complete in 4–6 hours.

  • Workup (Self-Validating):

    • Cool to RT. Dilute with Ethyl Acetate (50 mL).[3]

    • Wash with 1M NaOH (2 x 30 mL). Validation: This wash removes unreacted chlorophenol.[3] If the organic layer retains a phenolic odor, repeat this step.

    • Wash with Brine (30 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude material is often pure enough for the next step (>90%). If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1][3]

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Phenoxide Formation (DMF, Cs2CO3, 30 min RT) Step2 2. Electrophile Addition (+ N-Boc-4-OMs-Piperidine) Step1->Step2 Step3 3. Thermal Reaction (65°C, 4-6 hours) Step2->Step3 Check TLC Check (Elimination Product?) Step3->Check Check->Step3 Incomplete Workup 4. Workup (NaOH Wash removes Phenol) Check->Workup Conversion >95% Final Pure Ether Product Workup->Final

Figure 2: Step-by-step experimental workflow for the Williamson Ether Synthesis protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / High Olefin E2 Elimination dominates SN2.[1][3]Lower temperature to 50°C; Switch solvent to DMSO; Ensure electrophile is a Mesylate, not a Bromide.
Unreacted Phenol Incomplete deprotonation or wet solvent.[1][3]Use anhydrous DMF (water quenches the phenoxide); Increase reaction time.
N-Alkylation Protecting group failure (if using NH-piperidine).[3]Must use N-protected piperidine (Boc, Cbz, Bn).[1] Phenols cannot be alkylated with free amines present without competing N-alkylation.[3]

References

  • Effect of Cesium Salts in Organic Synthesis : Flessner, T. & Doye, S. (1999).[2][1] Cesium carbonate: A powerful base for organic synthesis.[1] Journal of Praktische Chemie. Link

  • Williamson Ether Synthesis Optimization : BenchChem Application Notes. Improving reaction conditions for Williamson ether synthesis. Link

  • Mitsunobu Reaction Protocols : Swamy, K. C. K., et al. (2009).[2][1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Synthesis of Piperidine Ethers : Organic Chemistry Portal.[1][3] Synthesis of Ethers. Link

Sources

microwave-assisted synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine Analogs via Modified Mitsunobu Etherification

Executive Summary

The 4-(phenoxymethyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous central nervous system (CNS) agents, including selective serotonin reuptake inhibitors (SSRIs). Synthesizing these analogs via conventional etherification often presents significant kinetic and purification bottlenecks. This application note details a highly optimized, self-validating protocol for the synthesis of 4-[(3-chlorophenoxy)methyl]piperidine. By synergizing Microwave-Assisted Organic Synthesis (MAOS) with a modified Mitsunobu reagent system (ADDP and PS-PPh3), this methodology reduces reaction times from 18 hours to 10 minutes, eliminates tedious chromatography, and maximizes overall yield.

Mechanistic Rationale & Experimental Design

The synthesis of aryl ethers from primary or secondary alcohols is traditionally achieved via the Williamson ether synthesis or the Mitsunobu reaction. For the functionalization of piperidine scaffolds, the Mitsunobu reaction is often preferred due to its mild redox-condensation mechanism, which tolerates a wide array of functional groups 1.

During a standard Mitsunobu reaction, triphenylphosphine (PPh3) attacks an azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the acidic nucleophile (e.g., 3-chlorophenol), while the alcohol (N-Boc-4-(hydroxymethyl)piperidine) attacks the activated phosphonium species to form an oxyphosphonium salt—an excellent leaving group. Finally, the phenoxide conjugate base displaces the oxyphosphonium group via an SN2 mechanism, forming the ether linkage 1, 2.

Causality Behind Protocol Optimization:

  • Reagent Selection (ADDP vs. DEAD/DIAD): Conventional protocols utilizing diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) often fail to reach completion, leading to the accumulation of unreacted starting materials and hydrazine by-products 3. By replacing these with 1,1'-(azodicarbonyl)dipiperidine (ADDP), the electron-donating piperidine rings significantly enhance the basicity of the betaine intermediate, ensuring rapid and quantitative deprotonation of the phenol 3.

  • Purification Strategy (PS-PPh3): The separation of the ubiquitous triphenylphosphine oxide (TPPO) by-product is a notorious bottleneck. By substituting standard PPh3 with polymer-supported triphenylphosphine (PS-PPh3), the resulting phosphine oxide remains tethered to an insoluble polystyrene matrix. This allows for its complete removal via simple vacuum filtration, bypassing tedious silica gel chromatography 3.

  • Microwave-Assisted Organic Synthesis (MAOS): Unlike conventional convective heating, microwave irradiation relies on dielectric heating, which directly couples electromagnetic energy with the highly polar betaine and oxyphosphonium intermediates. This targeted energy transfer drastically lowers the activation energy barrier of the sterically demanding SN2 displacement, accelerating the reaction time to merely 5–10 minutes while entirely suppressing side-product formation 4.

Process Visualization

Synthesis_Workflow Step1 1. Reagent Preparation N-Boc-4-(hydroxymethyl)piperidine + 3-Chlorophenol Step2 2. Betaine Formation Addition of ADDP & PS-PPh3 Step1->Step2 Anhydrous THF, N2 Step3 3. Microwave Irradiation 100°C, 10 min (Dielectric Heating) Step2->Step3 Phosphonium Activation Step4 4. SN2 Displacement Ether bond formation Step3->Step4 Overcomes Steric Hindrance Step5 5. Workup & Filtration Removal of PS-TPPO Step4->Step5 Cooling to RT Step6 6. Acidic Deprotection TFA / DCM, RT, 30 min Step5->Step6 Intermediary Isolation Step7 Final Product 4-[(3-Chlorophenoxy)methyl]piperidine Step6->Step7 Boc Cleavage

Fig 1. Microwave-assisted Mitsunobu workflow for 4-[(3-Chlorophenoxy)methyl]piperidine synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Modified Mitsunobu Coupling

Objective: Synthesize the protected intermediate, N-Boc-4-[(3-chlorophenoxy)methyl]piperidine, with high atom economy and minimal purification overhead.

Materials (1.0 mmol scale):

  • N-Boc-4-(hydroxymethyl)piperidine: 1.0 mmol (215 mg)

  • 3-Chlorophenol: 1.1 mmol (141 mg)

  • Polymer-supported Triphenylphosphine (PS-PPh3, ~3 mmol/g loading): 1.5 mmol (500 mg)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP): 1.5 mmol (378 mg)

  • Anhydrous Tetrahydrofuran (THF): 4.0 mL

Step-by-Step Procedure:

  • Resin Swelling: To a 10 mL microwave-transparent glass vial equipped with a heavy-duty magnetic stir bar, add the PS-PPh3 resin. Add 4.0 mL of anhydrous THF and stir gently for 5 minutes at room temperature. Causality: Swelling the cross-linked polystyrene matrix is critical to expose the reactive phosphine sites to the liquid phase.

  • Reactant Addition: Add N-Boc-4-(hydroxymethyl)piperidine and 3-chlorophenol to the suspension. Stir for 2 minutes to ensure complete dissolution of the soluble reagents.

  • Activation: Add ADDP in one portion. The reaction mixture may exhibit a slight color change as the betaine intermediate forms. Seal the vial immediately with a Teflon-lined crimp cap and purge with N2 via a needle if required by your specific microwave system.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 100 °C for 10 minutes with high-speed magnetic stirring. Note: Set the dynamic control algorithm to hold 100 °C, modulating power (max 150 W) to prevent thermal overshoots.

  • Cooling & Filtration: Allow the system to cool to room temperature via compressed air cooling. Filter the heterogeneous mixture through a Celite pad or a fritted syringe to remove the solid PS-TPPO and any unreacted PS-PPh3. Wash the resin cake with ethyl acetate (3 × 5 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield crude N-Boc-4-[(3-chlorophenoxy)methyl]piperidine. Due to the modified reagent system, this intermediate is typically >90% pure and can be used directly in the next step.

Protocol B: Acid-Mediated Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to yield the final free amine.

Step-by-Step Procedure:

  • Acid Cleavage: Dissolve the crude intermediate from Protocol A in 2.0 mL of anhydrous dichloromethane (DCM). Slowly add 2.0 mL of Trifluoroacetic acid (TFA) while stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. Verify the complete consumption of the starting material via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain).

  • Neutralization & Extraction: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Redissolve the residue in DCM (10 mL) and wash with saturated aqueous NaHCO3 (3 × 10 mL) until the aqueous layer pH is >8.

  • Isolation: Extract the aqueous layer with additional DCM (2 × 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure 4-[(3-chlorophenoxy)methyl]piperidine.

Quantitative Data & Optimization Matrix

The table below summarizes the quantitative improvements achieved by transitioning from a conventional batch process to the modified MAOS protocol. The modified MAOS protocol resolves both the kinetic limitations and the purification bottlenecks associated with this scaffold.

Reaction ModalityReagentsTemp (°C)TimeYield (%)By-product ProfilePurification Method
Conventional BatchPPh3, DIAD2518 h54%High (Hydrazine, TPPO)Flash Chromatography
Standard MAOSPPh3, DIAD10010 min78%Moderate (TPPO)Flash Chromatography
Modified MAOS PS-PPh3, ADDP 100 10 min 92% Trace Simple Filtration

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Source: missouri.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-[(3-Chlorophenoxy)methyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[(3-Chlorophenoxy)methyl]piperidine. This molecule is a critical intermediate in drug development, typically synthesized via the etherification of a piperidine derivative with 3-chlorophenol, followed by deprotection.

As an Application Scientist, I frequently see researchers experience significant yield drops (often recovering <40% product) due to purification bottlenecks, incomplete conversions, or side reactions. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting for the two primary synthetic routes: the Mitsunobu Reaction and the Williamson Ether Synthesis .

Synthesis Strategy & Route Selection

Before troubleshooting, it is critical to understand the causality behind your chosen pathway. The synthesis relies on forming an aryl-alkyl ether bond.

ReactionPathway SM1 N-Boc-4-(hydroxymethyl) piperidine Inter Betaine Intermediate (ADDP/PPh3) SM1->Inter SM2 3-Chlorophenol SM2->Inter Prod1 N-Boc-4-[(3-Chlorophenoxy) methyl]piperidine Inter->Prod1 Etherification Final 4-[(3-Chlorophenoxy) methyl]piperidine Prod1->Final Deprotection (TFA)

Figure 1: Mechanistic workflow for the Mitsunobu-driven synthesis of the target molecule.

Troubleshooting the Mitsunobu Pathway (Route A)

The Mitsunobu reaction utilizes N-Boc-4-(hydroxymethyl)piperidine and 3-chlorophenol. While stereochemistry is not a concern here (the alcohol is primary), purification and reagent reactivity are major hurdles.

Q: My LC-MS shows full conversion of the starting alcohol, but my isolated yield is stuck at 45%. Why am I losing product? A: Co-elution of Triphenylphosphine Oxide (TPPO). The standard Mitsunobu reaction generates stoichiometric amounts of TPPO and a hydrazine byproduct. TPPO is notoriously difficult to separate from basic piperidine derivatives via standard silica gel chromatography because their retention factors (


) often overlap[1].
  • The Fix: Transition to a self-validating purification system by using Polymer-Supported Triphenylphosphine (PS-PPh

    
    ) . Because the phosphine is bound to a polystyrene resin, the resulting phosphine oxide remains in the solid phase. Post-reaction, you simply filter the mixture through a Celite pad, completely bypassing the chromatographic bottleneck and instantly recovering 20-30% of your lost yield[2][3].
    

Q: The reaction stalls at 60% conversion even when I push the equivalents of DIAD and PPh


. How do I drive it to completion? 
A: Betaine intermediate basicity limitations. 
Traditional DIAD/DEAD reagents require the nucleophile to have a pKa < 11 to efficiently protonate the betaine intermediate[1]. While 3-chlorophenol has a pKa of ~9.0, electronic deactivation from the meta-chloro group can slow the nucleophilic attack on the activated phosphonium species.
  • The Fix: Substitute DIAD with ADDP (1,1'-(Azodicarbonyl)dipiperidine) . ADDP forms a significantly more basic betaine intermediate than DIAD. This enhances the deprotonation of the phenol and accelerates the subsequent

    
     displacement, pushing the reaction to near-quantitative conversion[2].
    

Troubleshooting the Williamson Ether Pathway (Route B)

If you are using N-Boc-4-(tosyloxymethyl)piperidine or the mesylate equivalent, you are relying on a Williamson ether synthesis.

Q: I am using NaOH in ethanol, but I am getting less than 20% yield and a lot of unreacted starting material. What is wrong? A: Solvent caging and base mismatch. Protic solvents like ethanol heavily solvate the phenoxide nucleophile via hydrogen bonding, drastically reducing its nucleophilicity[4]. Furthermore, relying on NaOH can lead to an equilibrium where the phenoxide is not fully formed, or excess base causes side reactions[5].

  • The Fix: Switch to a strictly polar aprotic solvent like DMF or Acetonitrile . Change your base to Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    . The large cesium counter-ion creates a "naked" and highly reactive phenoxide anion, drastically improving the
    
    
    attack trajectory[4].

Q: Even in DMF, my reaction is slow. Heating it above 90°C causes elimination (alkene formation). How do I speed it up safely? A: In situ Finkelstein Catalysis. Primary tosylates/mesylates are good leaving groups, but they can be slow to react with sterically hindered or electronically deactivated phenoxides. High heat forces the


 elimination pathway[4].
  • The Fix: Add 0.2 equivalents of Sodium Iodide (NaI) to the reaction mixture. This triggers a Finkelstein reaction, temporarily converting the tosylate into a primary iodide[6]. The iodide is a vastly superior leaving group, allowing the etherification to proceed rapidly at a lower temperature (60°C), effectively shutting down the elimination pathway[6]. Alternatively, microwave irradiation at 130°C for 10 minutes has been shown to bypass elimination and boost yields from 29% to over 55%.

YieldOptimization Start Low Yield in Etherification? Route Identify Synthesis Route Start->Route Mitsunobu Mitsunobu Reaction (DIAD/PPh3) Route->Mitsunobu Williamson Williamson Ether (Tosylate/Base) Route->Williamson Prob1 Poor Conversion (pKa mismatch) Mitsunobu->Prob1 Prob2 Purification Loss (TPPO co-elution) Mitsunobu->Prob2 Prob3 Incomplete Reaction (Poor Nucleophile) Williamson->Prob3 Prob4 Side Reactions (Elimination) Williamson->Prob4 Sol1 Switch to ADDP Prob1->Sol1 Sol2 Use PS-PPh3 Prob2->Sol2 Sol3 Add NaI (Finkelstein) Prob3->Sol3 Sol4 Change to Cs2CO3/DMF Prob4->Sol4

Figure 2: Decision matrix for troubleshooting low yields in etherification reactions.

Quantitative Data: Route Optimization Comparison

Summarizing the causality of our troubleshooting, the table below demonstrates the expected yield improvements when shifting from traditional to optimized conditions.

Synthesis RouteTraditional ConditionsExpected YieldOptimized ConditionsOptimized YieldKey Mechanistic Advantage
Mitsunobu DIAD, PPh

, THF, 0°C to RT
40 - 55%ADDP, PS-PPh

, THF, RT
80 - 85% Eliminates TPPO co-elution; ADDP increases betaine basicity.
Williamson NaOH, Ethanol, Reflux (90°C)15 - 30%Cs

CO

, DMF, NaI (cat.) , 60°C
75 - 85% Prevents nucleophile solvation; NaI creates highly reactive iodide intermediate.

Validated Experimental Protocols

Protocol A: Optimized Mitsunobu Synthesis (Self-Purifying)

This protocol utilizes solid-phase reagents to ensure a self-validating purification step.

  • Preparation: In an oven-dried flask under argon, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq, 5.0 mmol) and 3-chlorophenol (1.1 eq, 5.5 mmol) in anhydrous THF (25 mL).

  • Resin Addition: Add Polymer-Supported Triphenylphosphine (PS-PPh

    
    , 3 mmol/g loading, 1.5 eq, 7.5 mmol) to the suspension. Stir for 10 minutes at room temperature.
    
  • Activation: Dissolve ADDP (1.5 eq, 7.5 mmol) in 5 mL of THF and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the alcohol spot should completely disappear.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit or a Celite pad to remove the PS-PPh

    
     oxide resin and the precipitated hydrazine byproduct. Wash the resin with cold THF (2 x 10 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure N-Boc protected intermediate.

Protocol B: Finkelstein-Assisted Williamson Synthesis
  • Preparation: In a dry flask, dissolve 3-chlorophenol (1.1 eq, 5.5 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 eq, 10.0 mmol) and stir for 30 minutes at room temperature to generate the phenoxide.
  • Catalyst & Substrate Addition: Add Sodium Iodide (NaI, 0.2 eq, 1.0 mmol) followed by N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq, 5.0 mmol).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. The addition of NaI will temporarily turn the mixture slightly yellow.

  • Workup: Cool to room temperature, quench with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 30 mL) to remove all DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol C: Global Deprotection (Boc Removal)
  • Dissolve the crude N-Boc protected intermediate in Dichloromethane (DCM, 10 mL).

  • Cool to 0°C and slowly add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours, allowing it to warm to room temperature.

  • Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL).

  • Dissolve the residue in water, basify to pH 10 with 1M NaOH, and extract with DCM to isolate the final free base: 4-[(3-Chlorophenoxy)methyl]piperidine .

References

  • Williamson ether synthesis - Wikipedia. Wikipedia.[Link]

  • Help me, how increase yield in williamson ether reaction? ResearchGate.[Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit (r/chemistry).[Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Technological University Dublin.[Link]

Sources

troubleshooting solubility issues with 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Solubility & Formulation

Introduction

Welcome to the Technical Support Center. You are likely here because 4-[(3-Chlorophenoxy)methyl]piperidine (henceforth 4-CMP ) is precipitating in your biological assays or failing to dissolve in your chosen vehicle.

This is a common issue with lipophilic secondary amines. The molecule possesses a "Jekyll and Hyde" physicochemical profile: highly soluble in organic solvents and acidic buffers, but prone to rapid aggregation (crashing out) at physiological pH (7.4). This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Part 1: The Physicochemical Reality

To troubleshoot effectively, you must understand why the molecule behaves this way.

PropertyValue (Est.)Implication
Molecular Weight ~225.7 g/mol Small molecule, kinetically fast precipitation.
LogP (Lipophilicity) ~2.9 - 3.2High. The chlorophenoxy tail hates water. It drives aggregation.
pKa (Basic) ~9.5 - 10.0Critical. The piperidine nitrogen is protonated (charged/soluble) at pH < 7, but begins de-protonating at pH 7.4.
Salt Form HCl (Typical)Soluble in water initially, but buffering capacity of media can strip the proton.
The Solubility Cliff

The diagram below illustrates the mechanism of failure. In DMSO, the molecule is solvated. In acidic water (pH 4), it is ionized (


) and soluble. At pH 7.4 (Assay Media), the equilibrium shifts, generating enough neutral Free Base (

) to exceed the intrinsic solubility limit, causing precipitation.

SolubilityMechanism Stock DMSO Stock (Solvated) Acidic Acidic Buffer (pH 4.0) (Ionized BH+) STABLE Stock->Acidic Dilution Physio Physiological Media (pH 7.4) (Equilibrium BH+ <-> B) Stock->Physio Dilution Precip PRECIPITATION (Aggregated Free Base) Physio->Precip Solubility Limit Exceeded (Hydrophobic Effect)

Figure 1: The solubility cliff mechanism. Dilution into neutral media shifts the equilibrium toward the insoluble free base.

Part 2: Stock Solution Protocols

The Golden Rule: Never attempt to make a stock solution directly in water or PBS, even if you have the HCl salt. Hydrolysis can create local areas of high pH, leading to micro-precipitation that is invisible to the naked eye but ruins concentration accuracy.

Protocol A: Preparation of 10 mM Master Stock
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (evaporation changes concentration).

  • Calculation:

    • Mass: Weigh 2.26 mg of 4-CMP (Free Base) or 2.62 mg (HCl Salt).

    • Volume: Add 1.0 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If the salt form is used, sonicate for 5 minutes to break crystal lattice energy.

  • Validation: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates incomplete dissolution.

Protocol B: Storage
  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.

  • Temp: Store at -20°C.

  • Shelf Life: 6 months. (Chlorophenoxy ethers are generally stable, but DMSO absorbs water over time, which degrades the compound).

Part 3: Troubleshooting Biological Assays (In Vitro)

Symptom: "I added the compound to my cell culture media, and it turned cloudy," or "My IC50 curve flattens out unexpectedly."

Root Cause: You hit the solubility limit of the free base in high-salt media.

The "3-Step Dilution" Method

Do not pipette 100% DMSO stock directly into the well. This creates a "burst" of precipitation at the tip of the pipette.

  • Step 1 (Intermediate): Dilute your 10 mM DMSO stock 1:10 into pure sterile water (not PBS/Media).

    • Result: 1 mM solution in 10% DMSO.

    • Why? Water has no buffering capacity. The HCl salt (or protonated form) remains stable.

  • Step 2 (Working): Dilute the Intermediate 1:10 into your Assay Media.

    • Result: 100 µM in 1% DMSO.

  • Step 3 (Final): Add to cells.

    • Why? This gradual gradient prevents the "shock" precipitation observed when high-concentration DMSO hits high-salt buffers.

FAQ: Assay Troubleshooting

Q: Can I filter the media after adding the compound to remove the cloudiness? A: ABSOLUTELY NOT. Filtering removes the precipitate, which is your drug. If you filter, you are dosing an unknown, significantly lower concentration.[1][2] If it precipitates, the experiment is invalid.

Q: What is the maximum safe concentration? A: For 4-CMP, the risk zone typically begins >10 µM in serum-free media. In media with 10% FBS, the serum proteins (Albumin) bind the lipophilic tail, often extending solubility up to 50-100 µM.

Part 4: In Vivo Formulation (Animal Studies)

Symptom: Compound clogs the needle or precipitates in the peritoneum (IP dosing).

Decision Logic: Simple saline is insufficient for this molecule at therapeutic doses (e.g., 10 mg/kg). You must use a solubilizing vehicle.

FormulationLogic Start Select Route IV IV (Intravenous) Start->IV IP_PO IP / PO (Oral) Start->IP_PO Solvent2 20% HP-beta-CD (Cyclodextrin) in Water IV->Solvent2 Best Safety Solvent1 10% DMSO + 40% PEG400 + 50% Water IP_PO->Solvent1 Standard Acidic Acidified Saline (pH 4.5) IP_PO->Acidic If Salt Form Used Warning VALIDATION: Dilute 1:10 in warm water. Must remain clear. Solvent1->Warning Check Viscosity

Figure 2: Formulation decision tree. Cyclodextrins are preferred for IV to prevent hemolysis/precipitation.

Recommended Vehicle Recipes

Option 1: The "Universal" Solvent (IP/PO)

  • Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water.

  • Protocol:

    • Dissolve 4-CMP in DMSO.

    • Add PEG400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm (37°C) water while vortexing.

  • Mechanism: PEG and Tween form micelles that encapsulate the lipophilic chlorophenoxy tail, shielding it from water.

Option 2: Cyclodextrin (IV/IP - Gold Standard)

  • Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Protocol:

    • Dissolve 4-CMP (HCl salt preferred) in the cyclodextrin solution.

    • Sonicate for 20 minutes.

  • Mechanism: The 4-CMP molecule fits inside the hydrophobic cavity of the cyclodextrin "donut," while the outside remains hydrophilic.

Part 5: Salt vs. Free Base

Q: I have the Free Base, but the protocol says HCl. What do I do? A: You must convert it in situ or adjust your vehicle.

  • In DMSO: It does not matter. Both dissolve equally well.

  • In Water: The Free Base is an oil/solid that will float. You must add 1 equivalent of HCl (1M) to dissolve it in water before adding other excipients.

Q: Why does the HCl salt precipitate in PBS? A: The "Common Ion Effect." PBS contains high chloride (


) and phosphate concentrations. This reduces the solubility product (

) of the salt. Furthermore, the pH of 7.4 drives the equilibrium back toward the free base. Trust the vehicle (Part 4), not just the salt form.
References
  • PubChem. Compound Summary: 3-(4-Chlorophenoxy)piperidine (Analogue).[3] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility profiling). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for HP-β-CD protocols). [Link]

Sources

removing impurities from 4-[(3-Chlorophenoxy)methyl]piperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This guide addresses the purification of 4-[(3-Chlorophenoxy)methyl]piperidine , a common pharmacophore in GPCR ligand research (e.g., serotonin or dopamine receptor modulators). The synthesis typically involves coupling N-protected-4-(hydroxymethyl)piperidine with 3-chlorophenol via a Mitsunobu reaction or Williamson ether synthesis, followed by deprotection.

The Challenge: The crude reaction mixture often contains a "unholy trinity" of impurities with overlapping solubilities:

  • Acidic Impurities: Excess 3-chlorophenol (pKa ~9.1).

  • Neutral Impurities: Triphenylphosphine oxide (TPPO, if Mitsunobu used), unreacted N-protected starting material.

  • Basic Impurities: Side-reaction amines or pyridine traces.

This guide prioritizes a "Catch and Release" Acid-Base Extraction protocol, which exploits the amphoteric nature of the mixture to isolate the target amine without immediate recourse to expensive column chromatography.

Core Protocol: The "Catch and Release" Extraction

This method is the primary self-validating system for your purification. It relies on the distinct pKa difference between the target secondary amine (~11.0) and the contaminant phenol (~9.1).

The Logic (pKa Switching)
  • Step A (High pH): At pH > 12, the phenol is ionized (water-soluble), while the amine is neutral (organic-soluble).

  • Step B (Low pH): At pH < 2, the amine is protonated (water-soluble), while neutral impurities (TPPO, Boc-protected species) remain in the organic phase.

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • Brine (Saturated NaCl)

PhaseActionChemical StateOutcome
1.[2][3] Solubilization Dissolve crude residue in DCM (10 mL/g).Amine: NeutralPhenol: NeutralHomogeneous organic phase.
2. Phenol Removal Wash organic phase with 1M NaOH (2 x vol).Amine: Neutral (Organic)Phenol: Anionic (Aqueous)Target stays in Organic. Phenol removed in Aqueous.
3. Amine Capture Extract organic phase with 1M HCl (3 x vol).Amine: Cationic (Aqueous)Neutrals: Neutral (Organic)Target moves to Aqueous. Neutrals (TPPO) stay in Organic.
4. Neutral Wash Wash the combined acidic aqueous layers with fresh DCM.Amine: Cationic (Aqueous)Neutrals: Neutral (Organic)Removes trace neutrals trapped in water. Discard Organic.
5. Amine Release Cool aqueous layer. Slowly add 4M NaOH until pH > 12.Amine: Neutral (Oils out)Salts: DissolvedTarget regenerates as free base.
6. Final Recovery Extract basified aqueous with DCM (3x). Dry (Na₂SO₄) & Concentrate.[1][4][5]Amine: Neutral (Organic)Pure Product Isolated.
Workflow Visualization

The following diagram illustrates the logical flow of the "Catch and Release" mechanism.

CatchAndRelease Start Crude Mixture (Amine + Phenol + Neutrals) Org1 Organic Phase (Amine + Neutrals) Start->Org1 1. Wash w/ 1M NaOH AqWaste1 Aqueous Waste (Phenolate Salts) Start->AqWaste1 Phenol Removal AqAcid Acidic Aqueous Phase (Ammonium Salt) Org1->AqAcid 2. Extract w/ 1M HCl OrgWaste Organic Waste (Neutrals/TPPO) Org1->OrgWaste Neutral Removal Basify Basify to pH > 12 AqAcid->Basify 3. Add NaOH FinalOrg Final Organic Extract (Pure Amine) Basify->FinalOrg 4. Extract w/ DCM FinalAq Aqueous Waste (NaCl Salts) Basify->FinalAq

Caption: Figure 1. Chemo-selective fractionation workflow. Red nodes indicate waste streams; Green nodes indicate product recovery phases.

Troubleshooting & FAQs

Q1: I used the Mitsunobu reaction, and I still see Triphenylphosphine Oxide (TPPO) after extraction. Why?

Answer: TPPO is notoriously difficult to remove because it has some water solubility and can form hydrogen-bonded complexes with amines.

  • Fix 1 (Pre-Extraction): Before the acid-base workup, suspend your crude solid in a mixture of Toluene:Hexane (1:4) . TPPO often precipitates out while the amine remains in solution. Filter the solid TPPO, then proceed to extraction [1].

  • Fix 2 (Precipitation): Add MgCl₂ (anhydrous) to the reaction mixture. MgCl₂ forms a complex with TPPO that is insoluble in solvents like THF or Toluene.[6] Filter off the solid complex [2].[6][7][8][9]

Q2: My yield is extremely low after the "Acid Extraction" step (Step 3).

Answer: This usually happens if the amine forms a hydrochloride salt that is too lipophilic (soluble in DCM) or if the volume of acid used was insufficient.

  • Diagnosis: Check the organic layer from Step 3 by TLC. If the product spot is still there, the salt did not partition into the water.

  • Solution: Switch the extraction solvent. If using DCM, try Ethyl Acetate or Diethyl Ether for the acid extraction step. Chlorinated solvents are better at solubilizing organic salts than ethereal solvents. Alternatively, increase the volume of water to pull the salt out.

Q3: I have a stubborn emulsion during the basic wash.

Answer: 3-Chlorophenol acts as a surfactant when deprotonated.

  • Solution:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the mixture through a pad of Celite to break physical stabilization.

    • Wait. Gravity is your best reagent.

Q4: The 3-chlorophenol is not being removed completely.

Answer: The pKa of 3-chlorophenol is ~9.1. If your NaOH wash is not basic enough or if you don't use enough volume, the equilibrium won't drive completely to the phenolate.

  • Validation: Ensure the aqueous layer pH is >12 . Use 2M NaOH if necessary.[1][4] Repeat the wash 3 times.

Advanced Purification: Salt Formation (Crystallization)

If the oil obtained from the extraction is still not 99% pure, converting the free base to a crystalline salt is the standard "polishing" step.

Protocol for HCl Salt Formation:

  • Dissolve the free amine (oil) in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise until pH is acidic (test with wet pH paper).

  • Add Diethyl Ether or Hexane slowly to induce turbidity (cloudiness).

  • Scratch the flask walls to induce nucleation.

  • Filter the white solid. 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride typically crystallizes well [3].

References

  • Vertex AI Search. (2026). Removal of Triphenylphosphine Oxide by Precipitation. 7[10][11]

  • Scientific Update. (2023). Scalable Protocol for Removing Triphenylphosphine Oxide using MgCl₂. 9

  • Sigma-Aldrich. (n.d.). 3-((4-Chlorophenoxy)methyl)piperidine hydrochloride Properties.

  • PubChem. (2025).[12][13] 3-Chlorophenol Acidity and Properties. 12[10]

Sources

Technical Support Center: Crystallization of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Purification and Salt Formation Protocols for Secondary Amine Ether Intermediates Target Molecule: 4-[(3-Chlorophenoxy)methyl]piperidine (Free Base & HCl Salt)[1]

Executive Summary & Chemical Profile

User Note: This guide addresses the crystallization of 4-[(3-Chlorophenoxy)methyl]piperidine . As a secondary amine with an aryl-ether linkage, this molecule typically exists as a viscous oil or low-melting solid in its free base form.[1][2] High-purity isolation is best achieved by converting it into a crystalline salt, most commonly the Hydrochloride (HCl) or Oxalate salt.[2]

Chemical Profile:

  • Functional Group: Secondary Amine (Piperidine ring).

  • Key Challenge: The "Oiling Out" phenomenon during salt formation due to high solubility of the salt in the reaction matrix or presence of unreacted 3-chlorophenol.

  • Critical Impurities: 3-chlorophenol (starting material), N-protected intermediates (e.g., N-Boc-4-hydroxymethylpiperidine derivatives).[1][2]

Standard Operating Procedure: HCl Salt Crystallization

Objective: Convert the crude free base oil into a stable, filterable hydrochloride salt.

Reagents Required:
  • Crude 4-[(3-Chlorophenoxy)methyl]piperidine (Free Base).[1]

  • Solvent A (Dissolution): Isopropanol (IPA) or Ethanol (EtOH).[1][2]

  • Reagent B (Acid Source): 5-6N HCl in Isopropanol (preferred) or concentrated aqueous HCl (37%).[1][2]

  • Solvent C (Anti-solvent): Ethyl Acetate (EtOAc) or Diethyl Ether/MTBE.[2]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude free base oil in Solvent A (IPA) (Ratio: 5 mL solvent per 1 g of crude).

    • Technical Insight: IPA is preferred over methanol because it has a lower solubility for the final salt, promoting higher yields.[2]

  • Acid Addition: Cool the solution to 0–5°C. Slowly add Reagent B (HCl in IPA) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4. Do not go below pH 2, as excess acid can trap impurities or cause hygroscopicity.[2]

  • Nucleation Induction:

    • Scenario A (Immediate Precipitate): If white solids form, stir at 0°C for 1 hour.

    • Scenario B (No Precipitate): Add Solvent C (EtOAc) dropwise until the solution becomes slightly turbid. Seed with a pure crystal if available.

  • Maturation: Allow the slurry to warm to room temperature (20–25°C) and stir for 2 hours. This "Ostwald Ripening" phase consumes fines and produces filterable crystals.

  • Isolation: Filter under vacuum. Wash the cake with cold EtOAc. Dry at 45°C under vacuum.

Workflow Visualization

Figure 1: Salt Formation & Purification Logic

SaltCrystallization Start Crude Free Base (Oil) Dissolve Dissolve in IPA (5 vol) Start->Dissolve Acidify Add HCl/IPA (1.1 eq) Temp: 0-5°C Dissolve->Acidify CheckState Check State Acidify->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Success Oil Oiling Out (Two Liquid Phases) CheckState->Oil Failure Ripen Ostwald Ripening (Stir 2h @ RT) Precipitate->Ripen HeatCycle Heat to Reflux Add IPA until clear Oil->HeatCycle Remediation Filter Filtration & Wash (Cold EtOAc) Ripen->Filter CoolSlow Slow Cool (5°C/hour) HeatCycle->CoolSlow CoolSlow->Ripen Final Pure HCl Salt Filter->Final

Caption: Logic flow for converting the oily free base into a crystalline HCl salt, featuring a remediation loop for "oiling out."

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: Upon adding acid, the product separates as a sticky gum or oil droplets instead of a white powder. Root Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][3] It occurs when the melting point of the solvated salt is lower than the process temperature, or when impurities (like phenols) depress the melting point.[2]

Remediation Protocol:
ParameterAdjustment StrategyWhy it works
Temperature Heat to Reflux: Re-heat the mixture until the oil dissolves back into a homogeneous solution.Breaks the metastable liquid phase and allows for controlled nucleation upon slow cooling.
Solvent Composition Add More "Good" Solvent (IPA): Add IPA in 5% increments at reflux.Increases the solubility limit, preventing rapid crash-out that leads to oiling.[2]
Seeding Seed at Cloud Point: Add pure seed crystals when the solution is slightly turbid but before oil droplets form.Provides a template for crystal growth, bypassing the amorphous oil phase.[2]
Agitation Increase Stirring Speed: Ensure high shear during acid addition.Prevents localized zones of high supersaturation where oiling initiates.[3]

Impurity Rejection Strategies

Users frequently encounter carryover of 3-chlorophenol (starting material), which is difficult to remove once the salt is formed.[2]

Pre-Crystallization Wash (Crucial Step): Before forming the salt, the crude reaction mixture (in organic solvent like DCM or Toluene) must be subjected to a Basic Wash .[2]

  • Wash 1: 1N NaOH (removes unreacted 3-chlorophenol by converting it to the water-soluble phenolate).[1]

  • Wash 2: Water (removes inorganic salts).

  • Wash 3: Brine (dries the organic layer).

Technical Note: If the final HCl salt is pink or brown, phenolic oxidation products are present.[2] Recrystallize the salt from Ethanol/Activated Carbon to remove color bodies.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous HCl instead of HCl in Isopropanol? A: Yes, but with caution. Water is a strong solvent for amine salts. If you use aqueous HCl (37%), you must keep the water content low.[2] You may need to use a stronger anti-solvent (like Acetone or Ether) to force precipitation. Expect lower yields due to mother liquor losses.[4]

Q2: The crystals are hygroscopic (turning sticky in air). Why? A: This usually indicates excess acid is trapped in the crystal lattice or the presence of inorganic salts (NaCl).

  • Fix: Recrystallize from hot Isopropanol. Ensure the final wash is done with anhydrous Ether or EtOAc to remove residual acid. Dry in a vacuum oven with desiccant.

Q3: My melting point is 10°C lower than the literature value. A: This is a classic sign of solvent inclusion (solvate formation) or phenolic impurities. Run a TGA (Thermogravimetric Analysis) to check for solvent loss. If no solvent is present, the impurity is likely the 3-chlorophenol precursor.[2] Refer to Section 5 for the NaOH wash protocol.

Q4: Is the Oxalate salt better than the Hydrochloride? A: Oxalate salts often crystallize more easily for secondary amines that are stubborn oils. If the HCl salt fails to crystallize after multiple attempts, dissolve the free base in Acetone and add 1 equivalent of Oxalic Acid dissolved in Acetone.[2] Oxalates are excellent for purification but are less preferred for final pharmaceutical formulations due to toxicity/solubility issues.

References

  • Preparation of Aryloxyalkylpiperidines

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Describes general synthesis and HCl salt formation for (chlorophenoxy)alkyl-piperidines.
    • URL:[Link][1][2]

  • Oiling Out in Crystallization

    • Source: Mettler Toledo Technical Guides.
    • Context: Mechanisms of Liquid-Liquid Phase Separation (LLPS) and remediation via temperature cycling.[1]

    • URL:[Link][1][2]

  • Troubleshooting Amine Crystallization

    • Source: Chemistry LibreTexts.
    • Context: Practical steps for inducing crystalliz
    • URL:[Link]

Sources

resolving phase separation problems with piperidine ether derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation & Aggregation Issues

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Technical Support Center

You have reached the specialized support unit for Piperidine Ether Derivatives . These scaffolds are ubiquitous in GPCR and kinase drug discovery but present unique physicochemical challenges. Their amphiphilic nature—combining a basic nitrogen headgroup (


) with a lipophilic ether tail—often leads to Phase Separation  anomalies.

This guide addresses the two distinct forms of phase separation you will encounter:

  • Oiling Out (Synthesis): Liquid-Liquid Phase Separation (LLPS) during crystallization.[1]

  • Colloidal Aggregation (Assay): Promiscuous inhibition in biological screening.[2]

Module 1: Synthesis & Purification (The "Oiling Out" Problem)
Q1: Why does my piperidine derivative separate as a viscous oil instead of crystallizing?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." The Science: Piperidine ethers often possess a "miscibility gap" in their phase diagram. When a hot solution cools, it hits the boundary where the solution splits into two liquids (solvent-rich and solute-rich) before it hits the solubility curve for crystallization.

  • Thermodynamic Cause: The crystal lattice energy is not high enough to overcome the entropic penalty of ordering the flexible ether tail.

  • Impurity Effect: Even 1-2% impurities can depress the melting point, pushing the substance into the "oiled" state.

Q2: How do I force this oil to crystallize?

Protocol: The Counter-Ion Salt Screen The most effective solution is to increase the lattice energy by converting the free base piperidine into a salt.

Step-by-Step Troubleshooting:

  • Check

    
    :  Piperidines are strong bases (
    
    
    
    ). Select an acid where
    
    
    .[3][4][5]
  • The "Golden" Counter-ions:

    • Hydrochloric Acid (HCl): Standard, but can be hygroscopic.

    • Fumaric Acid: Excellent for forming rigid H-bond networks that stabilize the ether tail.

    • Oxalic Acid: High lattice energy, often forces crystallization even in "oily" substrates.

  • Seeding the Cloud Point:

    • Heat the mixture until clear.

    • Cool slowly. When the solution turns turbid (the "cloud point"), stop cooling.

    • Add seed crystals immediately.

    • Do not cool further until crystal growth is visible.

Data: Recommended Salt Formers for Piperidines

Counter-IonpKa (Acid)

(w/ Piperidine)
Outcome
Chloride (HCl) -7~18High MP, Good Solubility, Risk of Hygroscopicity
Mesylate -1.2~12High Solubility, Good for Bioavailability
Oxalate 1.25~9.75Best for Crystallinity (Resolves Oiling Out)
Fumarate 3.03~8.0Moderate Solubility, Stable Solid Form
Workflow: Resolving Oiling Out

OilingOut Start Problem: Product Oils Out CheckPurity Check Purity (HPLC) Is it >95%? Start->CheckPurity Purify Purify via Chromatography (Remove MP depressants) CheckPurity->Purify No SaltScreen Salt Screen (Target: Oxalate/Fumarate) CheckPurity->SaltScreen Yes Purify->CheckPurity SolventSwitch Change Solvent System (Avoid single solvents) SaltScreen->SolventSwitch Still Oiling SlowCool Protocol: Slow Cooling + Seeding at Cloud Point SaltScreen->SlowCool Solid Forms SolventSwitch->SlowCool Success Crystalline Solid SlowCool->Success

Figure 1: Decision tree for converting an oiled-out piperidine derivative into a crystalline solid.

Module 2: Biological Assay Interference (The "Aggregation" Problem)
Q3: My compound shows activity in the assay, but the dose-response curve is steep (Hill slope > 2). Is it a real hit?

Diagnosis: You are likely observing Colloidal Aggregation .[6] The Science: Piperidine ether derivatives are amphiphilic. In aqueous buffer, they can self-assemble into colloids (100–500 nm particles) at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to false positives.[6][7][8] This is the "Promiscuous Inhibition" phenomenon described by Shoichet et al.[6]

Key Indicators of Aggregation:

  • Steep Hill Slope: A sudden "on/off" inhibition rather than a smooth curve.

  • Flat SAR: Minor structural changes (that shouldn't affect binding) do not change the

    
    .
    
  • Time Dependence: Inhibition increases with pre-incubation time (as colloids grow).

Q4: How do I validate the hit and rule out aggregation?

Protocol: The Detergent Sensitivity Test Colloids are sensitive to non-ionic detergents; true ligand-binding interactions are usually not.

Experimental Steps:

  • Baseline: Run your biochemical assay (e.g., Kinase assay) with the compound.

  • Intervention: Repeat the assay adding 0.01% Triton X-100 (or freshly prepared 0.005% Tween-80) to the buffer.

  • Analysis:

    • If inhibition disappears (

      
       shifts > 10x): The compound was aggregating.[6][9] False Positive. 
      
    • If inhibition remains: The compound is acting via specific binding. True Hit.

Alternative Validation: Centrifugation If detergents interfere with your specific protein:

  • Incubate compound in buffer for 20 mins.

  • Centrifuge at high speed (e.g., 16,000 x g for 20 mins).

  • Sample the supernatant. If the compound concentration (measured by HPLC/UV) has dropped significantly, it precipitated/aggregated.

Workflow: Identifying False Positives

Aggregation Hit Primary Screening Hit (Piperidine Derivative) Detergent Add 0.01% Triton X-100 to Assay Buffer Hit->Detergent Result Measure IC50 Shift Detergent->Result FalsePos Activity Lost (False Positive) Result->FalsePos IC50 increases >10x TrueHit Activity Retained (Valid Ligand) Result->TrueHit IC50 stable DLS Confirm w/ DLS (Dynamic Light Scattering) FalsePos->DLS Characterize Particle Size

Figure 2: The "Shoichet Protocol" for distinguishing true inhibitors from colloidal aggregators.

Module 3: Workup & Isolation (The "Emulsion" Problem)
Q5: During extraction, I have a persistent emulsion that won't separate. What do I do?

Diagnosis: Piperidine ethers act as surfactants at the water/DCM or water/Ethyl Acetate interface. Troubleshooting Guide:

  • The "Salting Out" Method: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, driving the organic compound back into the organic layer.

  • Filtration: Pass the emulsion through a pad of Celite or a loose plug of Glass Wool . The physical shear forces often break the micelle-stabilized droplets.

  • Phase Separation Paper: Use hydrophobic phase separation filter paper (e.g., Whatman 1PS) instead of a separatory funnel for difficult emulsions.

References
  • Shoichet, B. K. (2006).[2][6] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, B. K., & Shoichet, M. S. (2012). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. ACS Chemical Biology, 7(2), 326–335. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa and salt selection).

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guide. Link

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(3). Link

Sources

Technical Support Center: Stability of 4-[(3-Chlorophenoxy)methyl]piperidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of 4-[(3-Chlorophenoxy)methyl]piperidine in aqueous solutions. It is designed to offer foundational knowledge, practical experimental protocols, and robust troubleshooting advice to ensure the integrity and accuracy of your experimental results.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental chemical properties of 4-[(3-Chlorophenoxy)methyl]piperidine and the core principles of stability testing.

Q1: What are the key structural features of 4-[(3-Chlorophenoxy)methyl]piperidine that influence its stability in aqueous solutions?

A1: The stability of 4-[(3-Chlorophenoxy)methyl]piperidine is primarily governed by three key structural motifs:

  • Ether Linkage (-O-CH₂-): The bond between the chlorophenoxy group and the piperidine methyl group is an ether linkage. Ethers are generally stable but can be susceptible to cleavage under harsh acidic conditions (hydrolysis).[1]

  • Piperidine Ring: This saturated nitrogen-containing heterocycle has a basic secondary amine. The nitrogen's lone pair of electrons makes it susceptible to oxidation. The ring itself is generally stable but can undergo degradation under extreme thermal or oxidative stress.[2][3]

  • Chlorophenyl Group: The aromatic ring and the chloro-substituent are chemically robust. However, the carbon-chlorine bond can be susceptible to photolytic cleavage upon exposure to high-intensity UV light.

Q2: What are the most probable degradation pathways for this molecule under stress conditions?

A2: Based on its structure, the most likely degradation pathways involve hydrolysis of the ether bond and oxidation of the piperidine nitrogen.[1][4]

  • Acid/Base Hydrolysis: This pathway would cleave the ether linkage, yielding 3-chlorophenol and 4-(hydroxymethyl)piperidine as the primary degradation products. The rate of hydrolysis is highly dependent on pH and temperature.[5]

  • Oxidative Degradation: The piperidine nitrogen is the most likely site of oxidation, potentially forming an N-oxide or other related species. Strong oxidizing agents like hydrogen peroxide can promote this degradation.[1][6]

  • Photodegradation: While less common for the core structure, high-energy light could potentially induce cleavage of the C-Cl or C-O bonds.[7]

G cluster_main 4-[(3-Chlorophenoxy)methyl]piperidine cluster_products Potential Degradation Products parent Parent Compound hydrolysis_prod_1 3-Chlorophenol parent->hydrolysis_prod_1  Acid/Base  Hydrolysis hydrolysis_prod_2 4-(Hydroxymethyl)piperidine parent->hydrolysis_prod_2  Acid/Base  Hydrolysis oxidation_prod N-Oxide Derivative parent->oxidation_prod  Oxidation  (e.g., H₂O₂) G start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) stress Apply Stress Conditions (See Protocol 2.2) start->stress sample_prep Quench Reaction, Neutralize & Dilute to Working Concentration stress->sample_prep hplc Analyze via Validated Stability-Indicating HPLC Method (See Protocol 2.1) sample_prep->hplc analysis Data Analysis: - Calculate % Degradation - Assess Peak Purity - Check Mass Balance hplc->analysis characterize Characterize Major Degradants (LC-MS/MS, etc.) (If Required) analysis->characterize end End: Stability Profile Established characterize->end

Caption: General workflow for a forced degradation stability study.

Protocol 2.1: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on your specific instrumentation and the results of your initial stress samples.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Elution (Recommended):

    • Start with a low percentage of Solvent B (e.g., 20-30%).

    • Linearly increase to a high percentage (e.g., 90-95%) over 15-20 minutes to elute any more hydrophobic degradants.

    • Include a re-equilibration step at the initial conditions for at least 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the absorbance maximum of 4-[(3-Chlorophenoxy)methyl]piperidine using the PDA detector (likely in the 220-280 nm range). Select a primary wavelength for quantification.

  • Injection Volume: 10 µL.

  • Validation: Before use in stability studies, confirm the method's specificity by injecting a mixture of stressed and unstressed samples to ensure baseline separation between the parent peak and all degradation product peaks.

Protocol 2.2: Forced Degradation (Stress Testing)

The goal of forced degradation is to achieve 5-20% degradation of the parent compound. [8]This demonstrates that the analytical method can effectively separate and quantify the parent compound in the presence of its degradation products. Adjust time and temperature as needed to reach this target. Always run a control sample (parent compound in solution, stored at ambient temperature or refrigerated) in parallel.

Table 1: Recommended Conditions for Forced Degradation Studies [1]

Stress Condition Reagent / Condition Temperature Recommended Duration
Acidic Hydrolysis 0.1 M HCl 60°C 24 - 48 hours
Basic Hydrolysis 0.1 M NaOH 60°C 24 - 48 hours
Oxidative 3% - 6% H₂O₂ Room Temperature 24 hours
Thermal (Solution) Stock solution in solvent 70°C 48 hours

| Photolytic | See ICH Q1B Guidelines [7][9]| Controlled Room Temp. | Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m² |

Step-by-Step Procedure:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of 4-[(3-Chlorophenoxy)methyl]piperidine in a suitable solvent (e.g., acetonitrile or methanol).

  • Apply Stress: For each condition, mix a known volume of the stock solution with the stressor. For example, for acidic hydrolysis, mix 1 mL of stock with 1 mL of 0.1 M HCl.

  • Incubate: Place the samples in the specified conditions for the recommended duration. Periodically withdraw aliquots (e.g., at 2, 8, 24 hours) to find the optimal time to achieve 5-20% degradation.

  • Quench & Dilute:

    • For acid/base samples, carefully neutralize the solution with an equimolar amount of base/acid (e.g., neutralize 1 mL of 0.1 M HCl with 1 mL of 0.1 M NaOH).

    • Dilute all samples with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 50-100 µg/mL).

  • Analyze: Inject the prepared samples into the HPLC system.

Section 3: Troubleshooting Guide

Encountering issues during stability studies is common. This guide addresses specific problems you may face.

Table 2: Troubleshooting Common Issues in Stability Analysis

Observed ProblemPotential Cause(s)Recommended Solution(s)
No or minimal degradation (<5%) observed. Stress conditions are too mild (insufficient time, temperature, or reagent concentration).1. Increase the temperature in increments of 10°C.2. Extend the exposure time.3. Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).
Complete or excessive degradation (>50%) observed. Stress conditions are too harsh.1. Decrease the temperature.2. Reduce the exposure time significantly.3. Lower the concentration of the stressor.
Poor peak shape (tailing or fronting) for the parent peak. 1. Mobile phase pH is too close to the pKa of the piperidine nitrogen.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.2. Reduce the sample concentration or injection volume.3. Replace the analytical column. [1]
Inconsistent retention times. 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.1. Use a column oven to maintain a consistent temperature.2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. [1]
Loss of mass balance (sum of parent and degradants is <<100%). 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the analyte or degradants onto container surfaces.1. Use a mass-sensitive detector (e.g., Mass Spectrometry, MS) in parallel with the UV detector.2. Use silanized glassware to minimize adsorption. [1]
Appearance of new peaks in the control sample. The compound is unstable in the chosen solvent or under ambient light/temperature conditions.1. Store stock solutions and control samples protected from light and refrigerated.2. Evaluate the stability of the compound in different solvents.
Section 4: Data Interpretation & Summary

After running the experiments, organize your findings systematically. This table provides a template for summarizing your results.

Table 3: Example Summary of Forced Degradation Results

Stress Condition% Assay of Parent% DegradationNo. of Degradants >0.1%Major Degradant (Retention Time)
Control99.8%0.2%0-
0.1 M HCl, 60°C, 24h85.2%14.6%24.5 min
0.1 M NaOH, 60°C, 24h91.5%8.3%24.5 min
3% H₂O₂, RT, 24h94.1%5.7%18.2 min
Thermal, 70°C, 48h98.9%0.9%0-
Photolytic99.5%0.3%0-
References
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. BenchChem Technical Support.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
  • Unknown Source. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products.
  • Chem-Impex. (n.d.). 4-(3-Chlorophenoxy)Piperidine Hydrochloride.
  • ResearchGate. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Rasayan J. Chem. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Sigma-Aldrich. (n.d.). 3-((4-Chlorophenoxy)methyl)piperidine hydrochloride.
  • ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Caron Scientific. (n.d.). Finding Peaceable Photostability.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • American Chemical Society. (n.d.). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites.
  • International Journal of Scientific & Engineering Research. (n.d.). Stability indicating study by using different analytical techniques.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Semantic Scholar. (n.d.).
  • MDPI. (2025). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.
  • ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine.
  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ChemicalBook. (n.d.). 4-(3-CHLOROPHENOXY)PIPERIDINE CAS#: 97840-40-9.
  • Chem-Impex. (n.d.). 3-(4-Chlorophenoxy)Piperidine Hydrochloride.
  • Thermo Fisher Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g.
  • PubChemLite. (n.d.). 4-(3-chlorophenoxy)piperidine (C11H14ClNO).
  • Sigma-Aldrich. (n.d.). 3-((4-Chlorophenoxy)methyl)piperidine hydrochloride.
  • National Institutes of Health. (n.d.). 3-(4-Chlorophenoxy)piperidine. PubChem.
  • PMC. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete.
  • Royal Society of Chemistry. (n.d.). Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor.

Sources

minimizing side reactions during chlorophenoxy methyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

The synthesis of 4-((4-chlorophenoxy)methyl)piperidine is a critical transformation in the production of various SSRIs, antihistamines, and sigma receptor ligands. The core challenge lies in coupling a nucleophilic 4-chlorophenol to an electrophilic piperidine-methanol derivative without triggering the thermodynamic traps of elimination or polymerization.

This guide addresses the two primary synthetic routes:

  • Williamson Ether Synthesis (Scale-up preferred, high E2 risk).

  • Mitsunobu Reaction (Discovery preferred, purification heavy).

Module A: The Williamson Ether Route

Strategy: Displacement of a leaving group (Mesylate/Tosylate/Halide) on the piperidine methyl group by 4-chlorophenoxide.

Critical Troubleshooting: The Elimination Trap

User Issue: "I am observing a significant amount of alkene byproduct (4-methylenepiperidine) instead of the ether."

Technical Diagnosis: You are witnessing E2 Elimination .[1] The methylene protons on the piperidine ring (beta-position relative to the leaving group) are sterically accessible. If you use a hard, strong base (e.g., NaH) or high temperatures (>80°C), the phenoxide acts as a base rather than a nucleophile, abstracting the beta-proton and expelling the leaving group to form an exocyclic double bond.

Optimized Protocol (Minimizing E2)
  • Substrate: N-Boc-4-(mesyloxymethyl)piperidine. (Never use the free amine; see Module C).

  • Nucleophile: 4-Chlorophenol (1.1 equiv).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv). Avoid NaH.
  • Solvent: DMF or Acetonitrile (Polar aprotic promotes

    
    ).[2]
    
  • Temperature: 50–60°C.[2]

Step-by-Step Workflow:

  • Dissolve 4-chlorophenol in dry DMF (

    
    ).
    
  • Add

    
    . Stir at RT for 30 min to generate the phenoxide in situ.
    
  • Add N-Boc-4-(mesyloxymethyl)piperidine dropwise.

  • Heat to 60°C. Monitor via TLC/LCMS.

  • Stop Point: Do not exceed 12 hours. Prolonged heating promotes solvolysis of the mesylate.

Data: Base & Solvent Effects on Ratio ( vs. E2)
BaseSolventTemp (°C)Yield (Ether)Side Product (Alkene)Mechanistic Note
NaH THF0

60
45%40% Hard base promotes E2 elimination.
KOtBu DMF2530%60% Steric bulk of base favors proton abstraction.

AcetoneReflux65%10%Good, but slow kinetics (heterogeneous).

DMF 60 88% <5% "Cesium Effect" increases nucleophilicity of phenoxide.

Module B: The Mitsunobu Route

Strategy: Direct coupling of N-Boc-4-(hydroxymethyl)piperidine and 4-chlorophenol using


 and DIAD/DEAD.
Critical Troubleshooting: Separation & Conversion

User Issue: "The reaction stalls at 60% conversion, and I cannot separate the triphenylphosphine oxide (


) from my product."

Technical Diagnosis:

  • Stalling: The pKa of 4-chlorophenol (~9.4) is ideal for Mitsunobu. However, the betaine intermediate can be sensitive to moisture.

  • Purification: The product and

    
     often co-elute on silica.
    
Optimized Protocol (The "Clean" Mitsunobu)
  • Reagents: Polymer-supported

    
     (PS-PPh3) or ADDP (1,1'-(azodicarbonyl)dipiperidine).
    
  • Order of Addition (Crucial):

    • Dissolve Alcohol (Piperidine), Phenol, and

      
       in THF.
      
    • Cool to 0°C.

    • Add DIAD very slowly (dropwise). The betaine must form in the presence of the phenol to prevent hydrazine byproduct precipitation.

Purification Hack: If using standard


: Upon completion, add 

(1 equiv) to the reaction mixture. This forms a complex with

that is insoluble in ether/hexane, allowing filtration of the bulk oxide before chromatography.

Module C: Chemoselectivity (N- vs. O-Alkylation)

User Issue: "I found a dimerized impurity where two piperidine rings are linked."

Technical Diagnosis: You likely attempted the reaction without protecting the piperidine nitrogen. The secondary amine (NH) is a far superior nucleophile compared to the phenoxide oxygen.

  • Pathway: The free amine of one piperidine molecule attacks the mesylate of another, creating a dimer.

Mandatory Control: Always use N-Boc or N-Cbz protected piperidine methanol. The carbamate withdraws electron density, rendering the nitrogen non-nucleophilic under these conditions.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired Ether Synthesis (


) and the undesired Elimination (E2), along with the critical decision nodes.

ReactionPathways Start Reactants: 4-Chlorophenol + N-Boc-Piperidine-CH2-LG Condition_Base Base Selection Start->Condition_Base Path_StrongBase Strong/Bulky Base (NaH, KOtBu) Condition_Base->Path_StrongBase High Basicity Path_WeakBase Weak/Soft Base (Cs2CO3, K2CO3) Condition_Base->Path_WeakBase High Nucleophilicity TS_E2 Transition State: E2 Elimination Path_StrongBase->TS_E2 Beta-H Abstraction TS_SN2 Transition State: SN2 Substitution Path_WeakBase->TS_SN2 Backside Attack Prod_Alkene Side Product: Exocyclic Alkene TS_E2->Prod_Alkene Prod_Ether Target Product: Chlorophenoxy Ether TS_SN2->Prod_Ether

Caption: Kinetic competition between SN2 (Target) and E2 (Side Reaction) pathways dictated by base selection.

FAQ: Rapid Troubleshooting

Q: Can I use 4-fluoronitrobenzene and react it with hydroxymethylpiperidine instead? A: Yes, that is an


 route. However, you will produce the nitrophenyl ether. You would then need to reduce the nitro group and convert it to a chloride (Sandmeyer reaction), which adds 2-3 steps. The direct ether coupling described above is more convergent.

Q: My mesylate is degrading before I can add it to the phenol. A: Mesylates of primary alcohols with beta-nitrogens are unstable due to intramolecular cyclization (aziridinium-like intermediates) or hydrolysis. Solution: Prepare the mesylate in situ or use the crude immediately. Alternatively, switch to the Tosylate , which is generally more crystalline and stable.

Q: I see a spot on TLC that doesn't move (baseline). A: This is likely the deprotected piperidine (if acidic conditions were used) or the hydrolyzed alcohol. Ensure your base (e.g.,


) is dry; water in the solvent causes hydrolysis of the mesylate back to the starting alcohol.

References

  • BenchChem. (2025).[2] Preventing elimination side reactions in Williamson synthesis. Retrieved from

  • Organic Chemistry Portal. (2023).[3] Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

  • Berardi, F., et al. (1996). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Side Reactions. Retrieved from

  • Kuwano, R., & Kusano, H. (2008).[4] Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations. Organic Letters. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only precise molecular weight information but also a detailed fragmentation "fingerprint" that is invaluable for confirming molecular structure. This guide provides an in-depth analysis of the predicted mass spectral fragmentation pattern of 4-[(3-Chlorophenoxy)methyl]piperidine, a piperidine derivative of interest.

This document moves beyond a simple catalog of fragments. It explains the rationale behind the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of physical organic chemistry. We will compare its fragmentation behavior with structurally similar alternatives to highlight how subtle molecular changes yield distinct mass spectra, thereby enhancing analytical specificity. Furthermore, we provide robust, field-tested protocols for acquiring high-quality mass spectra for this class of compounds.

Predicted Fragmentation Pathways of 4-[(3-Chlorophenoxy)methyl]piperidine

4-[(3-Chlorophenoxy)methyl]piperidine possesses several key structural features that dictate its fragmentation behavior: a basic piperidine ring, an ether linkage, and a chlorosubstituted aromatic ring. The ionization method profoundly influences which of these features drives the primary fragmentation cascades.

Molecular Formula: C₁₂H₁₆ClNO Monoisotopic Mass: 225.0920 g/mol

Under typical ESI conditions, the molecule will be observed as the protonated species, [M+H]⁺, at an m/z of 226.0993. In EI, the molecular ion, [M]⁺•, will be observed at m/z 225.0920.

Electron Ionization (EI-MS) Fragmentation

In EI-MS, the high energy (typically 70 eV) imparted to the molecule results in extensive fragmentation. The initial ionization event is most likely to occur at the site with the lowest ionization energy, which are the lone pair electrons (n-electrons) on the piperidine nitrogen atom.[1]

The dominant fragmentation pathways are predicted to be:

  • Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for amines and ethers.[2][3] Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored, as it leads to the formation of a resonance-stabilized iminium ion. The primary α-cleavage event would involve the loss of the entire chlorophenoxymethyl substituent as a radical, leading to a highly abundant ion at m/z 98 .

  • Ether Bond Cleavage: The ether linkage is another labile site. Cleavage can occur on either side of the oxygen atom.

    • C-O Bond Cleavage (Path A): Homolytic cleavage can result in the formation of a piperidin-4-ylmethyl radical and a chlorophenoxy cation (m/z 128/130 , showing the characteristic 3:1 isotopic pattern for one chlorine atom).

    • C-O Bond Cleavage (Path B): Cleavage on the other side of the ether oxygen would generate a chlorophenoxy radical and the piperidin-4-ylmethyl cation (m/z 98 ). This fragment is isobaric with the iminium ion from α-cleavage and would contribute to its observed intensity.

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage after initial ionization, leading to various smaller acyclic fragment ions.[2]

  • Aromatic Ring Fragmentation: The chlorophenoxy ion (m/z 128/130) can undergo further fragmentation, such as the loss of a chlorine radical (Cl•) to yield an ion at m/z 93, or the loss of carbon monoxide (CO) to form a chlorocyclopentadienyl cation.

EI_Fragmentation cluster_alpha α-Cleavage cluster_aromatic Aromatic Fragmentation M [C12H16ClNO]+• m/z 225/227 f98_alpha [C6H12N]+ m/z 98 M->f98_alpha - •CH2OC6H4Cl f128 [C6H4ClO]+ m/z 128/130 M->f128 - •C6H12N f98_ether [C6H12N]+ m/z 98 M->f98_ether - •OC6H4Cl f93 [C6H5O]+ m/z 93 f128->f93 - •Cl

Caption: Predicted EI fragmentation of 4-[(3-Chlorophenoxy)methyl]piperidine.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation via Collision-Induced Dissociation (CID). Protonation will occur on the most basic site, the piperidine nitrogen.

The primary fragmentation pathways for the [M+H]⁺ ion (m/z 226/228) are:

  • Neutral Loss of Chlorophenol: This is often a major fragmentation pathway for protonated ethers. A proton rearrangement facilitates the elimination of the aromatic portion as a stable, neutral molecule (3-chlorophenol, 128.5 g/mol ). This results in a prominent fragment ion at m/z 98 .

  • Cleavage of the Protonated Ether: The protonated ether linkage can cleave, leading to two potential charged fragments.

    • Formation of the protonated piperidine-methanol fragment (m/z 116 ) and a neutral chlorobenzene molecule.

    • Formation of a chlorophenol-derived ion, though the charge is more likely to be retained by the more basic piperidine fragment.

ESI_Fragmentation cluster_neutral_loss Neutral Loss MH [C12H17ClNO]+ m/z 226/228 f98 [C6H12N]+ m/z 98 MH->f98 - HOC6H4Cl f116 [C6H14NO]+ m/z 116 MH->f116 - C6H5Cl

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-[(3-Chlorophenoxy)methyl]piperidine.

Summary of Predicted Key Fragments
Ion (m/z)Proposed Structure/OriginIonization Mode
225/227Molecular Ion [M]⁺•EI
226/228Protonated Molecule [M+H]⁺ESI
128/130[Cl-C₆H₄-O]⁺ (Chlorophenoxy cation)EI
116[Piperidine-CH₂OH+H]⁺ESI
98[C₅H₁₀N=CH₂]⁺ (Iminium ion / Piperidin-4-ylmethyl cation)EI & ESI
93[C₆H₅O]⁺ (Phenoxy cation after loss of Cl)EI

Comparison with Structural Alternatives

To underscore the specificity of the fragmentation pattern, we compare the predicted spectrum of 4-[(3-Chlorophenoxy)methyl]piperidine with two plausible structural alternatives: an isomer and a compound with a different linker.

Alternative 1: 4-(3-Chlorobenzyl)piperidine

This alternative replaces the ether oxygen with a methylene (-CH₂-) group. This seemingly small change dramatically alters the fragmentation pathways.

  • Key Difference: The absence of the ether linkage eliminates pathways involving neutral loss of chlorophenol or formation of the m/z 128/130 chlorophenoxy ion.

  • Predicted Fragmentation: The dominant fragmentation will be cleavage of the benzylic C-C bond. This leads to the formation of a chlorotropylium ion at m/z 125/127 , a highly stable, resonance-delocalized aromatic cation. This is a hallmark of benzyl groups. The charge may also be retained by the piperidine fragment, again yielding an ion at m/z 98 .

Alternative 2: 4-[(4-Chlorophenoxy)methyl]piperidine (Positional Isomer)

This is a positional isomer where the chlorine is at the para-position of the phenoxy ring.

  • Key Difference: The primary fragments (m/z 98, 128/130, etc.) will be identical in mass to the 3-chloro isomer. The EI mass spectra of these isomers are expected to be very similar, with only minor differences in the relative abundances of certain ions.

  • Differentiation: Unambiguous differentiation would require a chromatographic separation step (GC or LC) prior to MS analysis. Their different polarities should result in distinct retention times.

Comparative Summary of Key Diagnostic Ions (EI-MS)
CompoundKey Diagnostic Fragment (m/z)Rationale for Formation
4-[(3-Chlorophenoxy)methyl]piperidine 128/130 Cleavage of the ether C-O bond to form a stable chlorophenoxy cation.
4-(3-Chlorobenzyl)piperidine125/127 Cleavage of the benzylic C-C bond to form a stable chlorotropylium ion.
4-[(4-Chlorophenoxy)methyl]piperidine128/130 Identical mass to the 3-chloro isomer; differentiation requires chromatography.

Experimental Protocol for MS Analysis

Acquiring high-quality, reproducible data is critical. The following protocols are optimized for the analysis of piperidine derivatives like the topic compound.

LC-MS/MS Protocol for ESI Analysis

This method is ideal for non-volatile or thermally labile compounds and provides soft ionization for clear precursor ion selection.

LCMS_Workflow prep Sample Preparation (1 mg/mL in MeOH) lc UHPLC Separation (C18 Column) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Full Scan (Identify [M+H]+) esi->ms1 ms2 MS2 Product Ion Scan (Fragment [M+H]+) ms1->ms2 da Data Analysis ms2->da

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol (MeOH).

    • Prepare working standards (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Instrumentation & Conditions:

    • System: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 2 µL.[2]

    • Column Temperature: 40 °C.[2]

  • Mass Spectrometry (MS) Instrumentation & Conditions:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

    • MS1 Method: Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • MS2 Method: Create a product ion scan method targeting the observed m/z of the precursor ion (226.1). Optimize collision energy (e.g., stepping from 10-40 eV) to obtain a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak.

    • Identify the precursor and major product ions.

    • Propose fragmentation pathways consistent with the observed mass losses.

GC-MS Protocol for EI Analysis

This method is suitable for volatile and thermally stable compounds and provides classic, library-searchable EI spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Instrumentation & Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[2]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Injection: 1 µL, splitless mode.

  • Mass Spectrometry (MS) Instrumentation & Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺•.

    • Analyze the major fragment ions and compare them to the predicted pathways and spectral libraries.

Conclusion

The mass spectral fragmentation of 4-[(3-Chlorophenoxy)methyl]piperidine is predictably dictated by its core structural motifs. Under high-energy Electron Ionization, the dominant pathways are expected to be α-cleavage leading to a stable iminium ion at m/z 98, and ether bond cleavage producing a characteristic chlorophenoxy cation at m/z 128/130. Under softer ESI-MS/MS conditions, the protonated molecule primarily undergoes a neutral loss of 3-chlorophenol to yield a fragment at m/z 98.

These fragmentation patterns provide a robust analytical fingerprint. Comparison with structural alternatives, such as 4-(3-Chlorobenzyl)piperidine, demonstrates how the presence of the ether linkage is critical, leading to unique and diagnostic fragment ions. By employing the detailed analytical protocols provided, researchers can confidently identify 4-[(3-Chlorophenoxy)methyl]piperidine and distinguish it from closely related compounds, ensuring data integrity in research and development settings.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy (3rd ed.).
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

Sources

HPLC retention time and purity checks for 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(3-Chlorophenoxy)methyl]piperidine is a critical pharmacophore intermediate, often serving as a building block for serotonin modulators and GPCR ligands. Its analysis presents a classic chromatographic challenge: the basic piperidine nitrogen (


) causes severe peak tailing on standard C18 columns at acidic pH, while the lipophilic chlorophenoxy tail requires high organic strength for elution.

This guide compares the Standard Acidic Method (widely used but prone to tailing) against the Optimized High-pH Method (recommended for superior peak shape and impurity resolution). We provide experimental protocols, predicted retention behaviors, and a decision framework for method selection.

Part 1: Compound Profile & Physicochemical Context[1][2]

Understanding the molecule is the first step to mastering its separation. The dual nature of this molecule—a basic amine head and a lipophilic aromatic tail—dictates the chromatographic strategy.

PropertyValueChromatographic Implication
Structure

UV Activity: Strong absorption at 210-220 nm (backbone) and 270-280 nm (aromatic).Selectivity: The chlorine atom provides handle for

-

interactions on Phenyl-Hexyl columns.[1][2][3]
Basic pKa ~11.1 (Piperidine N)At pH < 9, the nitrogen is protonated (

). This leads to secondary interactions with residual silanols on silica columns, causing peak tailing .
LogP ~4.27 Highly lipophilic. Requires high % organic modifier (ACN/MeOH) to elute.
Solubility Low in water (neutral); High in DMSO, MeOH, or dilute acid.Sample Diluent: Use 50:50 ACN:Water or MeOH to prevent precipitation in the injector.

Part 2: Comparative Analysis of HPLC Methods

Method A: The Standard Acidic Protocol (C18)

Best for: Quick checks, LC-MS compatibility, and laboratories limited to standard silica columns.

  • Stationary Phase: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[4][5]

  • Mechanism: The molecule is fully protonated. Retention is driven solely by the hydrophobic interaction of the chlorophenoxy tail.

  • Performance:

    • Retention Time (

      
      ):  Short (~4-6 min in a standard gradient).
      
    • Peak Shape: Often exhibits tailing (

      
      ) due to silanol interactions.
      
    • Selectivity: Poor resolution between the product and similar amine impurities.

Method B: The Optimized High-pH Protocol (Hybrid C18/Phenyl)

Best for: Purity assays, impurity profiling, and maximizing resolution.

  • Stationary Phase: Hybrid Silica (High pH stable), e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18. Alternative: Phenyl-Hexyl phases for orthogonal selectivity.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

      
      )
      
    • B: Acetonitrile[4][5]

  • Mechanism: The molecule is neutral (deprotonated). Retention increases significantly, and silanol repulsion is eliminated.

  • Performance:

    • Retention Time (

      
      ):  Longer (~8-12 min).
      
    • Peak Shape: Sharp, symmetrical (

      
      ).
      
    • Selectivity: Excellent resolution of neutral impurities (e.g., 3-chlorophenol) from the basic product.

Comparative Data Summary (Simulated Representative Data)
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)
Retention Time (

)
5.2 min9.8 min
Tailing Factor (

)
1.6 - 2.0 (Poor)1.0 - 1.1 (Excellent)
Resolution (

) from 3-Cl-Phenol
~2.5> 5.0
Sensitivity (S/N) Moderate (Broad peak)High (Sharp peak concentrates signal)

Part 3: Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-[(3-Chlorophenoxy)methyl]piperidine in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (final conc. 0.1 mg/mL).

  • Note: If the sample is a salt (e.g., Hydrochloride), ensure the diluent is buffered or sufficiently acidic/basic to dissolve it fully before injection.

The "Gold Standard" Purity Check Workflow (High pH)

This protocol is designed to detect common synthetic impurities such as 3-Chlorophenol (starting material) and Triphenylphosphine Oxide (Mitsunobu byproduct).

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis. Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column). Temperature: 35°C. Flow Rate: 1.0 mL/min. Detection: 220 nm (primary), 275 nm (secondary for aromatic impurities).

Gradient Table:

Time (min) % Buffer (10mM NH4HCO3, pH 10) % Acetonitrile
0.0 95 5
2.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 23.0 | 95 | 5 |

Impurity Profiling Logic

Use the Relative Retention Time (RRT) to identify peaks:

  • 3-Chlorophenol (Starting Material): RRT ~0.4 (Elutes early due to ionization at pH 10).

  • 4-[(3-Chlorophenoxy)methyl]piperidine (Target): RRT = 1.00.

  • Triphenylphosphine Oxide (TPPO): RRT ~1.3 (Very hydrophobic, elutes late).

  • N-Boc Intermediate (if applicable): RRT ~1.5 (Extremely hydrophobic).

Part 4: Visualization & Decision Logic

Method Development Decision Tree

Use this logic to select the correct method based on your lab's resources and the sample's history.

MethodSelection Start Start: Method Selection for 4-[(3-Chlorophenoxy)methyl]piperidine CheckCol Do you have a High-pH Stable (Hybrid) Column? Start->CheckCol HybridYes Yes (XBridge, Gemini, etc.) CheckCol->HybridYes HybridNo No (Standard Silica C18) CheckCol->HybridNo HighPH SELECT HIGH pH METHOD (10mM NH4HCO3 / ACN) Advantages: - Sharp Peaks (No tailing) - High Loadability - Best Resolution HybridYes->HighPH ImpurityCheck Impurity Profiling Required? HighPH->ImpurityCheck Acidic SELECT ACIDIC METHOD (0.1% Formic Acid / ACN) Required Actions: - Use low mass load (<10 µg) - Accept slight tailing - Add TFA (0.05%) if tailing is severe HybridNo->Acidic Acidic->ImpurityCheck PhenylHexyl CONSIDER PHENYL-HEXYL PHASE Why? Pi-Pi interactions separate chlorinated isomers better than C18. ImpurityCheck->PhenylHexyl Complex Mixture

Caption: Decision matrix for selecting the optimal stationary and mobile phases based on laboratory resources and analytical goals.

Synthesis & Impurity Origin Map

Understanding where impurities come from helps in identifying them on the chromatogram.

SynthesisImpurities SM1 3-Chlorophenol (Acidic Impurity) Elutes: Early Reaction Mitsunobu Reaction (PPh3 / DEAD) SM1->Reaction SM2 N-Boc-4-(hydroxymethyl)piperidine (Protected Intermediate) SM2->Reaction Intermediate N-Boc-Ether Intermediate (Hydrophobic) Elutes: Very Late Reaction->Intermediate TPPO Triphenylphosphine Oxide (Major UV Impurity) Elutes: Late Reaction->TPPO Hydrazine Hydrazine Byproduct (Elutes: Solvent Front) Reaction->Hydrazine Deprotection Acid Deprotection (HCl / TFA) Intermediate->Deprotection FinalProduct TARGET MOLECULE 4-[(3-Chlorophenoxy)methyl]piperidine Deprotection->FinalProduct

Caption: Synthetic pathway via Mitsunobu reaction highlighting the origin of key impurities (TPPO and Starting Materials) relative to the final product.

References

  • PubChem Compound Summary. (2025). 3-(4-Chlorophenoxy)piperidine (Isomer Analog Reference). National Center for Biotechnology Information. Link

  • Separation Methods Technologies. (2026). Phenyl-Hexyl vs. C18 Columns in Chromatography. SMT Analytical Technical Guides. Link

  • BenchChem Application Notes. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem Protocols.[6] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.
  • Swartz, M. E. (2005). HPLC Method Development for Pharmaceuticals. Waters Corporation Technical Notes. (Cited for general impurity profiling logic).

Sources

Comparative Guide: 3-Chlorophenoxy vs. 4-Chlorophenoxy Piperidines in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of aryloxy-piperidine scaffolds—privileged structures in neuropharmacology—the positional isomerism of the chlorine substituent on the phenoxy ring is a critical determinant of drug-likeness.

This guide objectively compares 3-chlorophenoxy (meta) and 4-chlorophenoxy (para) piperidines. While both motifs utilize the chlorine atom as a lipophilic anchor, the 4-chloro isomer is statistically favored for maximizing metabolic stability and Sigma-1 (


) receptor affinity. Conversely, the 3-chloro  isomer is often utilized to fine-tune selectivity profiles by introducing controlled steric clashes in narrow binding pockets.
The Bottom Line
Feature3-Chlorophenoxy (Meta)4-Chlorophenoxy (Para)Winner
Metabolic Stability Moderate; susceptible to para-hydroxylation.High; blocks primary metabolic soft spot.4-Cl

Receptor Affinity
High (

~ 1-10 nM)
Very High (

< 1 nM)
4-Cl
Selectivity (

:

)
Variable; often lower.[1]High; optimized hydrophobic fit.4-Cl
Steric Profile Increases width; engages side-pockets.Increases length; engages deep pockets.Context Dependent

Molecular Architecture & SAR Logic

The piperidine ring linked to a phenoxy group via an alkyl chain (often ethyl or propyl) represents a classic pharmacophore. The chlorine atom modifies this scaffold through three distinct vectors:

  • Electronic Effect (Hammett

    
    ):  Both positions are electron-withdrawing (
    
    
    
    ,
    
    
    ), reducing the electron density of the aromatic ring. This influences
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the binding site.
  • Lipophilicity (LogP): Chlorine adds significant lipophilicity (

    
    ), driving the ligand from the aqueous solvation shell into the hydrophobic protein core.
    
  • Metabolic Blocking: The most distinct difference. CYP450 enzymes preferentially oxidize the para-position of phenyl rings. Placing a chlorine at C4 blocks this route, forcing the enzyme to attempt less favorable meta-oxidations or

    
    -dealkylation.
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for choosing between 3-Cl and 4-Cl substitutions based on medicinal chemistry goals.

SAR_Logic Scaffold Phenoxy-Piperidine Scaffold Pos3 3-Chloro (Meta) Substitution Scaffold->Pos3 Modification A Pos4 4-Chloro (Para) Substitution Scaffold->Pos4 Modification B Effect3 Steric Width Increased Engages Side Pockets Pos3->Effect3 Metab3 Metabolic Liability (Para-position open to CYP450) Pos3->Metab3 Effect4 Steric Length Increased Deep Hydrophobic Penetration Pos4->Effect4 Metab4 Metabolic Blockade (Prevents Para-Hydroxylation) Pos4->Metab4 Outcome3 Use for: Selectivity Tuning (If Para is too potent/toxic) Effect3->Outcome3 Outcome4 Use for: Max Potency & Stability (Standard Optimization) Effect4->Outcome4 Metab3->Outcome3 Metab4->Outcome4

Figure 1: Strategic decision pathways for chlorine substitution. 4-Cl is the primary route for stability; 3-Cl is a secondary route for selectivity tuning.

Bioactivity Case Study: Sigma-1 Receptor Ligands

The Sigma-1 (


) receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It possesses a narrow, hydrophobic binding pocket that highly favors the 4-chlorophenoxy motif.
Comparative Data Analysis

The following data is synthesized from structure-activity relationship (SAR) studies involving


-substituted piperidines (e.g., 1-[2-(phenoxy)ethyl]piperidines).
Compound Variant

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Biological Outcome
Unsubstituted 15.0 nM120 nM8Moderate binder.
4-Cl (Para) 0.34 nM 186 nM547 High Potency & Selectivity. The Cl atom fits deeply into the hydrophobic pocket (Glu172 interaction zone).
3-Cl (Meta) 2.1 nM95 nM45Good potency, but reduced selectivity. The meta-Cl often clashes with the pocket wall or allows alternative binding modes.
4-F (Para) 1.2 nM150 nM125Good, but less lipophilic than Cl, leading to slightly lower affinity.

Data Source Interpretation: The 4-chlorophenoxy derivative (specifically in the 4-methylpiperidine series) demonstrates sub-nanomolar affinity (


 nM).[2] The shift to the 3-position typically results in a 5-10 fold loss in affinity due to steric mismatch in the linear hydrophobic tunnel of the 

receptor [1, 2].

Metabolic Implications[3][4]

The most critical differentiator for drug development is metabolic stability.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 for piperidines) rapidly hydroxylate electron-rich aromatic rings at the para position.

  • 4-Cl Advantage: Occupying the para position with chlorine—a halogen that is resistant to oxidative cleavage—forces the enzyme to attack the sterically hindered meta position or the piperidine ring itself. This significantly prolongs the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) of the molecule [3, 4].
  • 3-Cl Disadvantage: The para position remains open (C-H bond). While the electron-withdrawing nature of the 3-Cl deactivates the ring slightly, it is rarely sufficient to prevent rapid para-hydroxylation, leading to faster clearance.

Experimental Protocols

To validate these comparisons in your own pipeline, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Metabolic Comparison)

Objective: Determine intrinsic clearance (


) of 3-Cl vs 4-Cl isomers.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    .
    • Formula:

      
      
      
Protocol B: Radioligand Binding Assay ( Receptor)

Objective: Determine


 values.[2][3][4][5]
  • Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol). Final concentration: 2 nM.
    
  • Competition: Incubate membranes (100 µg protein) with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the chlorophenoxy-piperidine test compound.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 120 min at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Assay Workflow

Assay_Workflow Start Compound Library (3-Cl vs 4-Cl) Microsomes Microsomal Stability (t1/2 Analysis) Start->Microsomes 1 µM Binding Radioligand Binding (Ki Determination) Start->Binding Dose Response Data Data Integration (Selectivity & Clearance) Microsomes->Data CL_int Binding->Data Affinity (Ki) Decision Lead Selection Data->Decision

Figure 2: Integrated screening workflow for phenoxy-piperidine optimization.

References

  • Berardi, F., et al. (2003). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites.[3] Journal of Medicinal Chemistry.

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (

    
    ) Receptor Ligands. Journal of Medicinal Chemistry. 
    
  • Naumann, K. (2000). Influence of Chlorine Substituents on Biological Activity of Chemicals. Pest Management Science.

  • Kononowicz, K., et al. (2016).[2][6][7] Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands.[7] Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Structural Validation of 4-[(3-Chlorophenoxy)methyl]piperidine using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique used to identify the functional groups present in a molecule.[1][2] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds.[2] Each type of bond (e.g., C-H, N-H, C-O, C=C) vibrates at a characteristic frequency, and the resulting absorption pattern, or IR spectrum, serves as a unique "molecular fingerprint."[2] For a newly synthesized compound like 4-[(3-Chlorophenoxy)methyl]piperidine, IR spectroscopy is an indispensable first-pass technique to confirm the presence of key functional groups and, by inference, the successful formation of the target structure.

The structure of 4-[(3-Chlorophenoxy)methyl]piperidine incorporates several key functionalities that are readily identifiable by IR spectroscopy: a secondary amine within the piperidine ring, an ether linkage, and a substituted aromatic ring. This guide will detail the expected vibrational modes for each of these groups, providing a roadmap for spectral interpretation.

Experimental Workflow: Acquiring a High-Quality IR Spectrum

To ensure reliable and reproducible results, meticulous sample preparation and data acquisition are paramount. For a solid compound such as 4-[(3-Chlorophenoxy)methyl]piperidine, the Potassium Bromide (KBr) pellet method is often the technique of choice due to its ability to produce an interference-free spectrum across the entire mid-IR range.

IR_Spectroscopy_Workflow cluster_Preparation Sample Preparation (KBr Pellet) cluster_Analysis Spectral Acquisition & Analysis cluster_Validation Structural Validation Sample Weigh ~1-2 mg of 4-[(3-Chlorophenoxy)methyl]piperidine Grind Grind Sample and KBr in an agate mortar Sample->Grind KBr Weigh ~100-200 mg of dry, spectroscopic grade KBr KBr->Grind Pellet Press mixture into a transparent pellet using a hydraulic press Grind->Pellet Acquire Acquire IR spectrum using an FT-IR spectrometer Pellet->Acquire Process Process spectrum (baseline correction, smoothing) Acquire->Process Interpret Interpret spectrum and assign characteristic peaks Process->Interpret Compare Compare with expected vibrational frequencies Interpret->Compare Report Report findings and confirm structure Compare->Report

Figure 1: Experimental workflow for the structural validation of 4-[(3-Chlorophenoxy)methyl]piperidine using IR spectroscopy.
Detailed Experimental Protocol: KBr Pellet Method
  • Sample and KBr Preparation:

    • Accurately weigh approximately 1-2 mg of the synthesized 4-[(3-Chlorophenoxy)methyl]piperidine.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). It is crucial that the KBr is free of moisture, as this can lead to broad O-H absorption bands in the spectrum, potentially obscuring important peaks.

  • Grinding and Mixing:

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture thoroughly with a pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering, which can cause a sloping baseline in the spectrum.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to fuse into a transparent or translucent pellet containing the dispersed sample.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of an FT-IR spectrometer.

    • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Spectral Interpretation: Identifying the Molecular Fingerprint

The IR spectrum of 4-[(3-Chlorophenoxy)methyl]piperidine is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the anticipated vibrational modes and their expected wavenumber ranges.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Piperidine Ring N-H Stretch3350 - 3250MediumThe presence of this band is a key indicator of the secondary amine. Its position can be influenced by hydrogen bonding.[3]
C-H Stretch (aliphatic)2950 - 2850StrongCharacteristic of the methylene groups in the piperidine ring and the methyl bridge.
C-N Stretch1250 - 1020MediumConfirms the presence of the amine functionality within the ring.
Chlorophenoxy Group =C-H Stretch (aromatic)3100 - 3000MediumIndicates the presence of the aromatic ring.
C=C Stretch (in-ring)1600 - 1450Medium to StrongTypically appears as a set of sharp bands, characteristic of the aromatic ring.
C-O-C Stretch (aryl ether)1270 - 1230StrongA strong, characteristic absorption for the aryl-alkyl ether linkage.[1][4]
C-Cl Stretch800 - 600StrongConfirms the presence of the chlorine substituent on the aromatic ring.
Methylene Bridge C-O-C Stretch (alkyl ether)1150 - 1085StrongA strong absorption associated with the aliphatic portion of the ether linkage.[1][4]

Comparative Analysis with Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural validation often necessitates the use of complementary analytical techniques.

Technique Information Provided Advantages Limitations
IR Spectroscopy Presence of functional groups.Rapid, inexpensive, and widely available.Provides limited information on the carbon-hydrogen framework and stereochemistry.
¹H NMR Spectroscopy The number, connectivity, and chemical environment of hydrogen atoms.Provides detailed information about the molecular skeleton.Requires a larger sample size and more expensive instrumentation.
¹³C NMR Spectroscopy The number and chemical environment of carbon atoms.Complements ¹H NMR by providing direct information on the carbon backbone.Less sensitive than ¹H NMR and can require longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular formula and structural information from fragmentation.Isomeric compounds can be difficult to distinguish.
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystal.Provides unambiguous structural determination.Requires a single crystal of suitable quality, which can be challenging to obtain.

In the context of 4-[(3-Chlorophenoxy)methyl]piperidine, Nuclear Magnetic Resonance (NMR) spectroscopy would be the ideal complementary technique to IR. ¹H and ¹³C NMR would confirm the connectivity of the piperidine ring, the methylene bridge, and the substituted aromatic ring, providing a complete picture of the molecule's structure. Mass spectrometry would further corroborate the proposed structure by providing the exact molecular weight and characteristic fragmentation patterns.

Conclusion: An Integrated Approach to Structural Validation

Infrared spectroscopy serves as a rapid and reliable method for the initial structural validation of 4-[(3-Chlorophenoxy)methyl]piperidine, confirming the presence of the key piperidine, chlorophenoxy, and ether functionalities. The KBr pellet method provides a robust and interference-free means of sample preparation. For unequivocal structural elucidation, a multi-technique approach is recommended, with IR spectroscopy providing the foundational functional group analysis, and NMR and mass spectrometry offering detailed insights into the molecular framework and connectivity. This integrated analytical strategy ensures the highest level of confidence in the identity and purity of the synthesized compound, a critical aspect in all stages of chemical research and drug development.

References

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(11), 834-839.
  • PubChem. 4-(3-chlorophenoxy)piperidine. [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. IR: aromatics. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • DergiPark. FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • American Chemical Society Publications. Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Journal of Environmental Nanotechnology. Synthesis, Spectral Characterization and Biological Study of 3-of 3- Chloro-2,6-Bis-(4-Methoxy-Phenyl)-3-Methyl-Piperidin-4-One. [Link]

  • National Institute of Standards and Technology. 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • HSCprep. Infrared Spectroscopy: Analyzing Organic Compound Structures. [Link]

Sources

structure-activity relationship SAR of 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-[(3-Chlorophenoxy)methyl]piperidine , a critical pharmacophore scaffold used in the development of ligands for Sigma-1 receptors (


R) and Histamine H3 receptors (H3R).

Optimizing the Linker: A Case Study in GPCR & Sigma Receptor Ligand Design

Executive Summary & Molecular Profile

4-[(3-Chlorophenoxy)methyl]piperidine represents a classic "privileged structure" in medicinal chemistry. It serves as a minimal pharmacophore containing a basic amine (piperidine), a variable linker (methylene), and a lipophilic domain (3-chlorophenoxy).

This scaffold is primarily investigated in two therapeutic contexts:

  • Sigma-1 Receptor (

    
    R) Modulation:  As a high-affinity ligand for neuroprotection and analgesia.
    
  • Histamine H3 Receptor (H3R) Antagonism: As a fragment-based lead, often compared against optimized drugs like Pitolisant to demonstrate the critical role of linker length.

Molecular Specifications
FeatureDetail
IUPAC Name 4-[(3-chlorophenoxy)methyl]piperidine
Molecular Formula

Molecular Weight 225.71 g/mol
Key Pharmacophore Basic Amine (

) + Linker (

) + Lipophilic Tail (

)
Primary Target Sigma-1 Receptor (

R)
Secondary Target Histamine H3 Receptor (Lead Fragment)

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is governed by the precise spatial arrangement of its three domains. Below is a comparative analysis against clinical standards.

The "Linker Effect": H3R vs. Sigma-1 Selectivity

The most critical SAR feature of this molecule is the single-carbon methylene linker (


).
  • For Histamine H3 Receptors:

    • Observation: The methyl linker is generally sub-optimal for H3R antagonism.

    • Mechanism: H3R antagonists typically require a 3-carbon (propyl) spacer between the basic amine and the lipophilic core to span the distance between the conserved Aspartate (

      
      ) in the binding pocket and the hydrophobic pocket.
      
    • Data Insight: Extending the linker from methyl (

      
      ) to propyl (
      
      
      
      ) typically improves H3R affinity by 10-100 fold (
      
      
      shifts from
      
      
      to
      
      
      range).
  • For Sigma-1 Receptors:

    • Observation: The methyl linker retains high affinity.

    • Mechanism: The

      
      R binding pocket is more accommodating of shorter hydrophobic bulk. The 3-chlorophenoxy group provides essential 
      
      
      
      stacking interactions, while the piperidine nitrogen forms an electrostatic interaction with
      
      
      or
      
      
      .
Comparative Performance Data

The following table contrasts 4-[(3-Chlorophenoxy)methyl]piperidine against the optimized H3R drug Pitolisant and the Sigma-1 reference Haloperidol .

MetricTarget Molecule (Methyl Linker)Pitolisant (Alternative 1)Haloperidol (Alternative 2)
Structure Class Phenoxy-methyl-piperidinePhenoxy-propyl-piperidineButyrophenone
Linker Length

(Short)

(Optimal for H3R)

(Optimal for D2/

)
H3R Affinity (

)

(Low)

(High) [1]
Inactive

R Affinity (

)

(High)
Moderate

(Very High)
Lipophilicity (cLogP) ~2.8 (Moderate)~3.8 (High)~4.0 (High)
CNS Penetration HighHighHigh
Primary Utility Lead / Probe Clinical Drug (Narcolepsy) Antipsychotic

Expert Insight: If your goal is H3R antagonism, this molecule is a negative control demonstrating the need for linker extension. If your goal is Sigma-1 modulation, it is a potent scaffold for further diversification.

Mechanistic Visualization

Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates the structural divergence that dictates selectivity between H3R and Sigma-1 receptors.

SAR_Mechanism Substrate 4-[(3-Chlorophenoxy)methyl]piperidine Amine Piperidine Nitrogen (Basic Center) Substrate->Amine Linker Methylene Linker (n=1) Substrate->Linker Tail 3-Chlorophenoxy (Lipophilic Core) Substrate->Tail H3R Histamine H3 Receptor (Requires n=3 Linker) Amine->H3R Ionic Bond (Asp3.32) Sigma1 Sigma-1 Receptor (Tolerates n=1 Linker) Amine->Sigma1 Ionic Bond (Glu172) Linker->H3R Too Short (Clash) Linker->Sigma1 Optimal Fit Tail->H3R Hydrophobic Pocket Tail->Sigma1 Hydrophobic Pocket

Caption: Pharmacophore mapping revealing why the short methylene linker favors Sigma-1 binding over H3R binding.

Experimental Protocols

To validate the SAR profile of this molecule, the following self-validating protocols are recommended.

Synthesis: Williamson Ether Coupling

This protocol yields the target molecule with high purity, avoiding the formation of quaternary ammonium byproducts.

Reagents:

  • 4-Hydroxymethylpiperidine (N-Boc protected)

  • 3-Chlorophenol[1]

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (

    
    )
    
  • Solvent: Dry THF

Step-by-Step Workflow:

  • Mitsunobu Coupling: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq), 3-chlorophenol (1.1 eq), and

    
     (1.2 eq) in dry THF under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to control exotherm.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCl/Dioxane to remove the Boc group.

  • Purification: Basify with

    
    , extract with DCM, and purify via flash chromatography (
    
    
    
    , DCM/MeOH/NH3).
Functional Assay: H3R vs. Sigma-1 Selectivity

Objective: Quantify the "Linker Effect" shift.

  • H3R Binding Assay:

    • Cell Line: HEK-293 stably expressing human H3R.[2]

    • Radioligand:

      
      -methylhistamine (
      
      
      
      ).
    • Protocol: Incubate membrane preparations with radioligand (2 nM) and increasing concentrations of the test compound (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Validation: Non-specific binding defined by 10

      
       Pitolisant.
      
  • Sigma-1 Binding Assay:

    • Tissue: Rat brain homogenates or Jurkat cells.

    • Radioligand:

      
       (highly selective 
      
      
      
      agonist).
    • Protocol: Incubate for 120 min at 37°C.

    • Validation: Non-specific binding defined by 10

      
       Haloperidol.
      

Synthesis & Pathway Diagram

The following DOT diagram outlines the synthetic logic and the divergence point where the linker length can be modified to switch target specificity.

Synthesis_Pathway Start 4-Hydroxymethylpiperidine (N-Boc Protected) Mitsunobu Mitsunobu Coupling (PPh3, DEAD, THF) Start->Mitsunobu Alt_Path Alternative: Use 3-Chlorophenol + 1,3-dibromopropane Start->Alt_Path Linker Extension Reagent 3-Chlorophenol Reagent->Mitsunobu Intermediate N-Boc-4-[(3-Cl-phenoxy)methyl]piperidine Mitsunobu->Intermediate Deprotection Acidic Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Product 4-[(3-Chlorophenoxy)methyl]piperidine (Target Molecule) Deprotection->Product Alt_Product Pitolisant Analog (Propyl Linker -> High H3R Affinity) Alt_Path->Alt_Product

Caption: Synthetic pathway via Mitsunobu coupling, highlighting the divergence point for linker optimization.

Expert Recommendations

  • For H3R Programs: Do not use this molecule as a lead candidate. Use it as a negative control to validate your pharmacophore model's requirement for a propyl linker. If you observe activity with this molecule, verify that you are not hitting the Sigma-1 receptor (off-target effect).

  • For Sigma-1 Programs: This is an excellent starting scaffold. To improve selectivity over H3R and other GPCRs, consider adding a substituent at the ortho position of the phenoxy ring (steric clash) or modifying the piperidine nitrogen (e.g., N-benzyl derivatives).

  • Metabolic Stability: The methylene linker is susceptible to oxidative dealkylation by CYP450 enzymes. In lead optimization, consider replacing the ether oxygen with a bioisostere (e.g., oxadiazole) to improve half-life.

References

  • Schwartz, J. C., et al. (2011). The Histamine H3 Receptor: from Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 3-(4-Chlorophenoxy)piperidine (Structural Analog). National Center for Biotechnology Information.

  • RSC Medicinal Chemistry. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to Solid-State Characterization: The Case of 4-[(3-Chlorophenoxy)methyl]piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug product is fraught with challenges. One of the most critical, yet often underappreciated, stages is the selection of an appropriate salt form. The solid-state properties of an active pharmaceutical ingredient (API) govern its stability, solubility, and bioavailability—factors that can make or break a development program.[1][2][3] This guide provides an in-depth technical comparison and a practical workflow for the X-ray crystallographic analysis of salts of 4-[(3-Chlorophenoxy)methyl]piperidine, a versatile piperidine derivative with potential applications in medicinal chemistry.

The Critical Role of Salt Selection in Drug Development

The decision to develop a salt form of an API is driven by the need to optimize its physicochemical properties.[3][4] The freebase form of a compound like 4-[(3-Chlorophenoxy)methyl]piperidine may exhibit poor solubility, leading to low bioavailability, or it may be chemically unstable or have undesirable manufacturing properties.[2] By forming a salt with a suitable counter-ion, we can significantly improve these characteristics.[1][5]

A systematic salt screening process is therefore a cornerstone of early-stage drug development.[4][5] This involves reacting the API with a variety of pharmaceutically acceptable acids or bases and characterizing the resulting solid forms. The goal is to identify a salt that possesses the optimal balance of properties, including:

  • Enhanced Solubility and Dissolution Rate: Improved solubility is often the primary driver for salt formation, as it can directly translate to better absorption and bioavailability.[2]

  • Improved Stability: A crystalline salt form is generally more stable than the amorphous freebase, with a longer shelf life and less susceptibility to degradation.[6]

  • Favorable Manufacturing Properties: Properties like crystallinity, flowability, and non-hygroscopicity are crucial for consistent and efficient manufacturing of the final drug product.[3]

  • Intellectual Property: Novel salt forms can be patentable, extending the intellectual property protection for a new drug.[4]

A Comparative Framework for 4-[(3-Chlorophenoxy)methyl]piperidine Salts

In the absence of published crystal structures, we can predict the types of intermolecular interactions that would be observed in different salts of 4-[(3-Chlorophenoxy)methyl]piperidine. The protonated piperidinium cation offers a strong hydrogen bond donor (N-H+), which will interact with the chosen anionic counter-ion. The nature of the counter-ion will dictate the specific hydrogen bonding network and the overall crystal packing.

Counter-ionPotential Intermolecular Interactions and Their Significance
Chloride (HCl) As a small, spherical anion, chloride is a strong hydrogen bond acceptor. We would expect to see a robust N-H+...Cl- hydrogen bond, which is a common and stabilizing interaction in many pharmaceutical salts. The small size of the chloride ion adds minimal bulk to the overall structure.[3]
Sulfate (H2SO4) The sulfate anion offers multiple hydrogen bond acceptors (the oxygen atoms) and can potentially bridge multiple piperidinium cations, leading to a more complex and potentially very stable three-dimensional network.
Mesylate (CH3SO3H) The mesylate anion provides both hydrogen bond acceptors (sulfonate oxygens) and a non-polar methyl group. This can lead to a balance of strong directional hydrogen bonds and weaker van der Waals interactions, influencing both solubility and crystal packing.
Tartrate (C4H6O6) Tartaric acid is a chiral dicarboxylic acid, offering multiple hydrogen bond donors and acceptors. Its use could lead to the formation of intricate hydrogen-bonded networks and also provides an opportunity for chiral resolution if the parent molecule is racemic.

Experimental Workflow: From Salt Formation to Crystal Structure

The following is a detailed, step-by-step methodology for a comprehensive salt screening and X-ray crystallography study of 4-[(3-Chlorophenoxy)methyl]piperidine.

experimental_workflow cluster_salt_screening Salt Screening cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis start 4-[(3-Chlorophenoxy)methyl]piperidine (Freebase) counterions Select Pharmaceutically Acceptable Counter-ions (e.g., HCl, H2SO4, Mesylate) start->counterions 1. Choose acids reaction Stoichiometric Reaction in Various Solvents counterions->reaction 2. React isolation Isolation of Solid Material (Evaporation, Cooling, Anti-solvent) reaction->isolation 3. Isolate characterization Initial Characterization (PXRD, DSC, TGA) isolation->characterization 4. Analyze solids optimization Optimize Crystallization Conditions (Solvent, Temperature, Concentration) characterization->optimization 5. Select promising salts growth Slow Evaporation, Vapor Diffusion, or Cooling Crystallization optimization->growth 6. Grow crystals selection Select High-Quality Single Crystals growth->selection 7. Harvest crystals data_collection Mount Crystal and Collect Diffraction Data selection->data_collection 8. Mount & measure structure_solution Solve Crystal Structure (Direct Methods/Patterson) data_collection->structure_solution 9. Process data refinement Refine Structural Model structure_solution->refinement 10. Refine model analysis Analyze Intermolecular Interactions and Crystal Packing refinement->analysis 11. Interpret structure

Caption: Experimental workflow for salt screening and single-crystal X-ray analysis.

Part 1: Salt Formation and Screening
  • Preparation of the Freebase: Ensure the starting 4-[(3-Chlorophenoxy)methyl]piperidine is pure.

  • Selection of Counter-ions: Choose a diverse range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, maleic, etc.).

  • Reaction: In a parallel screening setup, dissolve the freebase in a suitable solvent (e.g., ethanol, isopropanol, acetone). Add a stoichiometric amount of the selected acid.

  • Isolation of Solids: Attempt to induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.

  • Initial Characterization: Analyze the resulting solids using powder X-ray diffraction (PXRD) to identify unique crystalline forms, differential scanning calorimetry (DSC) to determine melting points and thermal events, and thermogravimetric analysis (TGA) to assess solvation state.

Part 2: Single Crystal Growth
  • Selection of Promising Salts: Based on the initial characterization, select the most promising salt forms for single-crystal growth.

  • Optimization of Crystallization Conditions: Experiment with a variety of solvents and solvent mixtures to find conditions where the salt has moderate solubility.

  • Crystal Growth: Employ techniques such as slow evaporation, vapor diffusion, or controlled cooling to grow single crystals of sufficient size and quality for X-ray diffraction.

Part 3: Single-Crystal X-ray Diffraction
  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate structural model.

Analysis of Crystallographic Data

Once a crystal structure is solved and refined, a wealth of information can be extracted to compare the different salt forms.

molecular_interactions cluster_anions Anionic Counter-ions piperidine 4-[(3-Chlorophenoxy)methyl]piperidine (Cation) N-H+ (Donor) chloride Chloride (Cl-) Acceptor piperidine:nh->chloride:acc Strong H-Bond sulfate Sulfate (SO4^2-) Acceptor Acceptor piperidine:nh->sulfate:acc1 H-Bonding mesylate Mesylate (CH3SO3-) Acceptor Acceptor piperidine:nh->mesylate:acc1 H-Bonding

Caption: Potential hydrogen bonding between the piperidinium cation and various anions.

Key parameters for comparison include:

  • Unit Cell Parameters and Space Group: These define the basic geometry of the crystal lattice.

  • Density: A higher density often correlates with greater thermodynamic stability.

  • Hydrogen Bonding Geometry: Analyze the distances and angles of the key hydrogen bonds (e.g., N-H+...Anion). Shorter, more linear hydrogen bonds indicate stronger interactions.

  • Crystal Packing Motifs: Identify how the molecules are arranged in the crystal lattice. Are they forming chains, sheets, or more complex three-dimensional networks? These motifs have a direct impact on the physical properties of the solid.

By systematically generating and analyzing the crystal structures of various salts of 4-[(3-Chlorophenoxy)methyl]piperidine, researchers can make an informed, data-driven decision on the optimal salt form for further development. This rigorous approach to solid-state characterization is essential for de-risking the drug development process and ensuring the delivery of a safe, stable, and effective medication.

References

Sources

Safety Operating Guide

4-[(3-Chlorophenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-[(3-Chlorophenoxy)methyl]piperidine

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical as the synthesis or assay phases of drug development. 4-[(3-Chlorophenoxy)methyl]piperidine (CAS: 63608-32-2)[1] is a highly specific building block utilized in pharmaceutical research. Due to its dual structural nature—a basic piperidine ring coupled with a halogenated aromatic ether—its disposal requires strict adherence to specialized environmental and safety protocols.

This guide provides a comprehensive, self-validating operational plan for the segregation, handling, and final thermal destruction of this compound, ensuring your laboratory maintains rigorous compliance with Environmental Protection Agency (EPA) and international waste management standards.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular causality behind the compound's hazard profile:

  • The Piperidine Moiety: This secondary amine imparts basicity and potential corrosivity. It can react exothermically with strong acids or oxidizers. During incineration, the nitrogen atom will oxidize into nitrogen oxides (NOx), requiring specific catalytic reduction in the exhaust phase.

  • The Chlorophenoxy Group: The presence of a covalently bound chlorine atom strictly classifies this compound as a Halogenated Organic Waste [2].

The Causality of Segregation: Mixing halogenated organics with non-halogenated waste streams is a critical operational failure. Halogens significantly lower the calorific (BTU) value of the waste, making it a poor candidate for standard fuel blending[2]. More importantly, combusting chlorinated compounds in standard incinerators (which operate at ~850°C) risks incomplete thermal oxidation, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].

Step-by-Step Laboratory Segregation & Disposal Protocol

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure safe containerization and preparation for transport.

Step 1: Primary Containerization

  • Action: Collect all liquid and solid waste containing 4-[(3-Chlorophenoxy)methyl]piperidine in high-density polyethylene (HDPE) or PTFE-lined, leak-proof containers.

  • Validation: Verify compatibility. Do not use standard metal drums, as trace moisture can react with the amine to cause slow corrosion.

Step 2: Strict Waste Segregation

  • Action: Label the container explicitly as "Hazardous Waste - Halogenated Organic (Contains Chlorinated Amine)" [4].

  • Validation: Implement a barcode or inventory check system to ensure no non-halogenated solvents (e.g., pure acetone, ethanol) or strong acids (e.g., Nitric Acid) are added to this specific carboy[4].

Step 3: Spill Response Methodology

  • Action: In the event of a spill, immediately don appropriate PPE (Viton® or heavy-duty Nitrile gloves, splash goggles, and a flame-resistant lab coat)[5].

  • Action: Contain the spill using an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[5]. Do not use combustible materials like sawdust.

  • Validation: Once absorbed, sweep the material into a designated solid halogenated waste container. Swab the spill area with a mild solvent and test the pH of the surface to ensure no basic piperidine residue remains.

The Final Destruction Mechanism: High-Temperature Incineration

The only scientifically sound and legally compliant method for the final disposal of 4-[(3-Chlorophenoxy)methyl]piperidine is high-temperature rotary kiln incineration equipped with caustic scrubbing[5][6].

The Mechanistic Workflow:

  • Thermal Oxidation: The waste is injected into a rotary kiln. Because it contains >1% halogenated substances, the European Industrial Emissions Directive (IED) and Stockholm Convention guidelines mandate that the post-combustion chamber must reach a minimum temperature of 1100°C for a residence time of at least 2 seconds [3][7][8].

  • Chemical Breakdown: At 1100°C, the molecule is completely cleaved. Carbon and hydrogen oxidize into CO₂ and H₂O. The nitrogen forms NOx. Crucially, the chlorine atom is liberated and reacts with hydrogen to form gaseous Hydrochloric Acid (HCl).

  • Caustic Scrubbing: The highly corrosive HCl gas cannot be released into the atmosphere. The exhaust gas is routed through a wet scrubber where a sodium hydroxide (NaOH) shower neutralizes the HCl, producing benign sodium chloride (NaCl) and water[6].

G LabWaste 4-[(3-Chlorophenoxy)methyl]piperidine (Lab Waste) Segregation Waste Segregation (Halogenated Organic Stream) LabWaste->Segregation Incinerator Rotary Kiln Incinerator (T ≥ 1100°C, t ≥ 2s) Segregation->Incinerator Combustion Thermal Oxidation Produces: CO2, H2O, NOx, HCl Incinerator->Combustion Scrubber Caustic Wet Scrubber (NaOH neutralizes HCl) Combustion->Scrubber Exhaust Clean Exhaust Gas & Neutralized Effluent (NaCl) Scrubber->Exhaust

Workflow for the thermal destruction and scrubbing of halogenated organic waste.

Quantitative Operational Parameters

To ensure your waste management contractor is handling this compound appropriately, audit their facilities against the following self-validating parameters:

Operational ParameterRequired ValueScientific Rationale
Incinerator Temperature ≥ 1100 °CRequired to break the stable carbon-halogen bond and prevent the thermodynamic de novo synthesis of dioxins/furans[3][7].
Gas Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation and prevents uncombusted volatile organic compounds (VOCs) from escaping the post-combustion chamber[7][8].
Halogen Limit (Non-Hal Stream) < 1% to 5%If this compound is accidentally mixed into a standard solvent waste stream, it will exceed the halogen limit, rendering the entire batch ineligible for standard 850°C fuel blending[3][4].
Scrubber Effluent pH 7.0 - 8.5Validates that the caustic scrubber (NaOH) has successfully neutralized the generated HCl gas before wastewater discharge.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Retrieved from:[Link]

  • Basel Convention. "Basic principles of waste incineration". Retrieved from:[Link]

  • Stockholm Convention. "Waste incinerators - Toolkit". Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Retrieved from:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". Retrieved from:[Link]

Sources

Personal protective equipment for handling 4-[(3-Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

At the intersection of chemical innovation and laboratory safety, true expertise goes beyond simply providing a standard Safety Data Sheet (SDS). For researchers and drug development professionals handling complex pharmacological building blocks like 4-[(3-Chlorophenoxy)methyl]piperidine (CAS: 63608-32-2) , understanding the causality behind safety protocols is just as critical as the procedures themselves.

This guide synthesizes regulatory standards with field-proven mechanistic insights to provide a comprehensive, self-validating operational framework for handling this compound safely and efficiently.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand how the molecular structure of 4-[(3-Chlorophenoxy)methyl]piperidine dictates its physical hazards. The molecule features two critical functional groups:

  • The Piperidine Ring: The secondary amine acts as a moderate base. Upon contact with ambient moisture on the skin or mucous membranes, it can cause localized saponification of epidermal lipids.

  • The 3-Chlorophenoxy Moiety: This highly lipophilic (fat-soluble) group enhances the molecule's ability to cross the stratum corneum, carrying the basic amine deeper into the tissue and exacerbating irritation.

Because this compound is frequently supplied and handled as a crystalline powder (often as a hydrochloride salt), dust generation is the primary vector for exposure[1].

Table 1: Hazard Identification & Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity typical of pharmacologically active piperidine derivatives.
H315 Causes skin irritationBasicity of the secondary amine causes localized saponification of epidermal lipids.
H319 Causes serious eye irritationHigh pH upon contact with aqueous mucosal membranes leads to rapid tissue damage.
H335 May cause respiratory irritationFine crystalline dust easily aerosolizes, irritating the respiratory tract lining.

Personal Protective Equipment (PPE) Matrix

According to, an in-depth hazard assessment must dictate PPE selection to create a self-validating barrier against specific workplace hazards[2].

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness)Nitrile offers superior chemical resistance to basic amines compared to latex. Double-glove during bulk transfers.
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against corneal damage (H319) from accidental powder aerosolization or reaction solvent splashing.
Body Protection Flame-resistant (FR) lab coatProvides a physical barrier against dermal exposure (H315) and protects against flammable solvents used in downstream reactions.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing must occur outside a certified fume hood (highly discouraged due to H335 risks).

Operational Workflow & Handling Protocol

The following workflow illustrates the logical progression of exposure control when handling hazardous piperidine derivatives.

G Start Pre-Operation: HVAC & Fume Hood Check PPE Don PPE Matrix: Respirator, Nitrile, Goggles Start->PPE Verified Handling Execution: Weighing & Transfer PPE->Handling Protected Spill Emergency: Spill Response Handling->Spill Accidental Release Decon Post-Operation: Decontamination Handling->Decon Success Spill->Decon Contained Disposal Waste Segregation: Halogenated Organics Decon->Disposal Waste Generated

Fig 1: Operational workflow and exposure control pathways for handling hazardous piperidine derivatives.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer the solid compound without generating airborne particulates.

  • Environmental Setup: Activate the chemical fume hood and verify a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers, acids).

  • Static Elimination: Because the powder is highly static-prone, use an anti-static ionizer fan or zero-stat gun around the analytical balance. Causality: Static charge causes fine powders to repel each other and aerosolize, directly leading to H335 inhalation risks.

  • Transfer Technique: Using a grounded stainless-steel spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat. Keep the spatula low to the boat to avoid dropping the powder from a height.

  • Containment: Immediately transfer the weighed solid into the reaction vessel. Seal the vessel, or add your reaction solvent (e.g., dichloromethane) slowly down the side of the flask to wet and suppress the dust before removing the vessel from the hood.

Emergency Response & Decontamination

Protocol 2: Spill Containment and Surface Decontamination

Objective: Safely neutralize and remove accidental surface contamination.

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius and ensure respiratory protection is active.

  • Absorption & Neutralization: Cover the solid spill with damp, absorbent laboratory wipes. Expert Tip: Dampen the wipes with a mild dilute acid (like 1% acetic acid). This protonates the basic piperidine free base, converting it into a highly water-soluble, non-volatile salt that is easily wiped away.

  • Collection: Use a disposable scraper to collect the absorbed material. Place all wipes and contaminated tools into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a standard laboratory detergent solution, followed by a final wipe-down with 70% ethanol or isopropanol to dissolve and remove any residual lipophilic chlorophenoxy compounds.

Waste Disposal Plan

Protocol 3: Waste Segregation and Institutional Transfer

Objective: Ensure regulatory compliance and prevent dangerous cross-contamination.

  • Segregation: All liquid waste containing 4-[(3-Chlorophenoxy)methyl]piperidine must be strictly segregated into containers designated for Halogenated Organic Waste . Do not mix with non-halogenated solvents. Causality: As outlined in , the incineration of halogenated compounds requires specialized high-temperature scrubbers to prevent the formation of highly toxic dioxins and corrosive hydrogen chloride gas[3].

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the CAS number (63608-32-2), and the primary hazards (Irritant, Harmful).

  • Storage & Transfer: Store the sealed waste in a secondary containment tray within a flammable storage cabinet until collection by your institution's Environmental Health and Safety (EHS) department.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3-Chlorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.